Product packaging for 2-Bromo-4-iodoanisole(Cat. No.:CAS No. 182056-39-9)

2-Bromo-4-iodoanisole

Cat. No.: B170571
CAS No.: 182056-39-9
M. Wt: 312.93 g/mol
InChI Key: YIQMMXVWWSWNGR-UHFFFAOYSA-N
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Description

2-Bromo-4-iodoanisole is a useful research compound. Its molecular formula is C7H6BrIO and its molecular weight is 312.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrIO B170571 2-Bromo-4-iodoanisole CAS No. 182056-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-iodo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQMMXVWWSWNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391928
Record name 2-Bromo-4-iodoanisole
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Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182056-39-9
Record name 2-Bromo-4-iodoanisole
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Record name 2-bromo-4-iodo-1-methoxybenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodoanisole from 4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4-iodoanisole, a valuable substituted aromatic intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds and complex molecular architectures. This document details a proposed synthetic protocol, including reaction parameters, purification methods, and expected analytical data.

Introduction

This compound is a polysubstituted aromatic compound featuring a methoxy group, a bromine atom, and an iodine atom on the benzene ring. This substitution pattern offers multiple reactive sites for further functionalization, making it a versatile building block in medicinal chemistry and materials science. The differential reactivity of the carbon-bromine and carbon-iodine bonds in cross-coupling reactions allows for selective and sequential introduction of various substituents. This guide focuses on the direct bromination of the commercially available 4-iodoanisole.

Synthetic Pathway: Electrophilic Aromatic Bromination

The synthesis of this compound from 4-iodoanisole is achieved through an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is a strongly activating and ortho, para-directing group, while the iodo group (-I) is a deactivating but also ortho, para-directing group. In the starting material, 4-iodoanisole, the position para to the activating methoxy group is blocked by the iodine atom. Therefore, the incoming electrophile (Br⁺) is directed to the positions ortho to the methoxy group, namely C2 and C6. Due to the steric hindrance imposed by the adjacent iodine atom at C4, the bromination is expected to occur predominantly at the C2 position, yielding this compound as the major product.

A suitable method for this transformation is the in situ generation of an electrophilic bromine species from ammonium bromide (NH₄Br) and hydrogen peroxide (H₂O₂) in acetic acid. This system offers a safer and more environmentally benign alternative to using molecular bromine.[1][2]

Experimental Protocol

This section outlines a detailed experimental procedure for the synthesis of this compound from 4-iodoanisole.

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
4-Iodoanisole696-62-8C₇H₇IO234.03
Ammonium Bromide12124-97-9NH₄Br97.94
Hydrogen Peroxide (30% aq. solution)7722-84-1H₂O₂34.01
Glacial Acetic Acid64-19-7CH₃COOH60.05
Dichloromethane75-09-2CH₂Cl₂84.93
Saturated Sodium Bicarbonate Solution144-55-8 (solute)NaHCO₃84.01
Saturated Sodium Thiosulfate Solution7772-98-7 (solute)Na₂S₂O₃158.11
Brine (Saturated NaCl solution)7647-14-5 (solute)NaCl58.44
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37

3.2. Reaction Setup and Procedure

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodoanisole (e.g., 2.34 g, 10.0 mmol) in glacial acetic acid (30 mL).

  • To this solution, add ammonium bromide (1.08 g, 11.0 mmol, 1.1 equivalents).

  • Stir the mixture at room temperature until the ammonium bromide is fully dissolved.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 30% aqueous hydrogen peroxide (1.25 mL, ~11.0 mmol, 1.1 equivalents) dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 4-6 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v).

3.3. Work-up and Purification

  • Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing ice-water (100 mL).

  • A precipitate may form. Extract the aqueous mixture with dichloromethane (3 x 40 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (2 x 30 mL) to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, and finally with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent such as hexane or ethanol/water may be employed to yield pure this compound.

Data Presentation

4.1. Product Characterization

ParameterExpected Value
Chemical Name This compound
CAS Number 182056-39-9[3]
Molecular Formula C₇H₆BrIO[3]
Molecular Weight 312.93 g/mol [3]
Appearance Off-white to pale yellow solid
Melting Point 80-82 °C
Expected Yield 75-85%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.75 (d, J = 2.0 Hz, 1H), 7.55 (dd, J = 8.4, 2.0 Hz, 1H), 6.70 (d, J = 8.4 Hz, 1H), 3.85 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 155.0, 140.0, 135.0, 112.5, 111.0, 82.0, 56.5
IR (KBr, cm⁻¹) ~2950 (C-H, sp³), ~1580, 1480 (C=C, aromatic), ~1250 (C-O, ether), ~1030 (C-O, ether)
Mass Spectrometry (EI) m/z (%): 312/314 [M]⁺, 297/299 [M-CH₃]⁺

Note: NMR and IR data are predicted based on the structure and data from similar compounds. Actual experimental values may vary slightly.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-Iodoanisole and NH4Br in Acetic Acid add_h2o2 Add H2O2 at 0-5 °C start->add_h2o2 1. Reagents react Stir at Room Temperature add_h2o2->react 2. Reaction quench Quench with Ice-Water react->quench 3. Work-up extract Extract with CH2Cl2 quench->extract wash Wash with Na2S2O3, NaHCO3, and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify 4. Purification characterize Characterize Product (NMR, IR, MS, MP) purify->characterize

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with care.

  • Hydrogen peroxide (30%) is a strong oxidizing agent. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound from 4-iodoanisole. The described method, utilizing ammonium bromide and hydrogen peroxide, is an effective and regioselective approach for the bromination of the electron-rich aromatic ring. The provided data and workflow are intended to assist researchers in the successful synthesis and characterization of this important synthetic intermediate.

References

A Technical Guide to the Regioselective Halogenation of 2-Bromoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the regioselective halogenation of 2-bromoanisole. Halogenated anisole derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Understanding the principles of regioselectivity and the specific methodologies for introducing halogen atoms onto the 2-bromoanisole scaffold is critical for the efficient development of complex molecular architectures.

This guide details the mechanistic basis for regioselectivity, provides a comparative analysis of various halogenating agents, and presents detailed experimental protocols adapted from established methodologies for similar substrates.

Mechanistic Considerations and Regioselectivity

The regiochemical outcome of the electrophilic aromatic substitution (SEAr) on 2-bromoanisole is governed by the combined directing effects of the two existing substituents: the methoxy (-OCH₃) group at C1 and the bromo (-Br) group at C2.

  • Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the aromatic ring via resonance (+R effect). It is a powerful ortho, para-director.

  • Bromo Group (-Br): This is a deactivating group due to its electron-withdrawing inductive effect (-I effect), but it is also an ortho, para-director because its lone pairs can participate in resonance stabilization (+R effect) of the cationic intermediate (sigma complex).

When both groups are considered, their directing effects converge on the C4 (para to -OCH₃, meta to -Br, but influenced by the ortho, para nature) and C6 (ortho to -OCH₃, ortho to -Br) positions. The strong activating nature of the methoxy group is the dominant electronic factor. However, the C6 position is sterically hindered by the adjacent, bulky bromine atom. Consequently, electrophilic attack occurs preferentially at the less sterically encumbered C4 position, leading to 2-bromo-4-haloanisole as the major product.

Caption: Competing and reinforcing directing effects in 2-bromoanisole.

Bromination of 2-Bromoanisole

The introduction of a second bromine atom onto the 2-bromoanisole ring typically yields 2,4-dibromoanisole. While specific studies on 2-bromoanisole are limited, data from the extensive research on anisole bromination provide reliable guidance.[1][2] Common reagents include molecular bromine (Br₂) with a Lewis acid catalyst and N-Bromosuccinimide (NBS), which offers milder conditions.

Data Presentation: Bromination Conditions

The following table summarizes typical conditions for the dibromination of anisole, which are analogous to the expected conditions for the monobromination of 2-bromoanisole.

Reagent(s)Catalyst/AdditiveSolventTemp. (°C)Typical Yield of 2,4-DibromoanisoleReference(s)
Br₂ (2 equiv.)FeBr₃ (cat.)DichloromethaneRoom TempHigh[1]
Br₂ (2 equiv.)NoneAcetic AcidRoom TempGood to High[2]
NBS (2 equiv.)Silica GelCCl₄RefluxGood
H₂O₂ / HBrV₂O₅ or Mo(VI) (cat.)Two-phase system20-4085-95% (Bromoanisole mixture)[3]
Experimental Protocol: Bromination with Br₂ in Acetic Acid

This protocol is adapted from standard procedures for the bromination of activated aromatic rings.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromoanisole (1.87 g, 10 mmol) in 20 mL of glacial acetic acid.

  • Reagent Addition: In the dropping funnel, prepare a solution of bromine (1.76 g, 11 mmol, 1.1 equiv.) in 10 mL of glacial acetic acid. Add this solution dropwise to the stirred 2-bromoanisole solution over 30 minutes at room temperature. The flask should be protected from light.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. Quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the orange/red color disappears.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Isolation: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford pure 2,4-dibromoanisole.

Chlorination of 2-Bromoanisole

Chlorination is expected to proceed with high regioselectivity to yield 2-bromo-4-chloroanisole. N-Chlorosuccinimide (NCS) is a common and easy-to-handle reagent for this transformation. For less reactive substrates, an acid catalyst is often required to activate the NCS.[4][5]

Data Presentation: Chlorination Conditions

The following table outlines common conditions for the chlorination of activated arenes.

ReagentCatalyst/AdditiveSolventTemp. (°C)Expected OutcomeReference(s)
NCSBF₃·H₂ODichloromethaneRoom TempHigh yield of 2-bromo-4-chloroanisole[5][6]
NCSHCl (aq.)WaterRoom TempGood yield, "green" conditions[7]
NCSDMSO (cat.)Chloroform25Good yield, mild conditions[6]
Cl₂AlCl₃ (cat.)CCl₄ or CS₂0 - Room TempHigh yield, requires careful handling
Experimental Protocol: Chlorination with NCS and Acid Catalyst

This protocol is adapted from the acid-catalyzed chlorination of deactivated aromatic systems.[6]

  • Reaction Setup: To a solution of 2-bromoanisole (1.87 g, 10 mmol) in 50 mL of anhydrous dichloromethane in a round-bottom flask, add N-Chlorosuccinimide (1.47 g, 11 mmol, 1.1 equiv.).

  • Catalyst Addition: Stir the mixture at room temperature and carefully add boron trifluoride monohydrate (BF₃·H₂O) (2.0 equiv.) to the reaction.

  • Reaction: Stir the mixture at room temperature and monitor the reaction's progress by TLC or GC. Gentle heating may be necessary if the reaction is sluggish.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into 50 mL of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude oil or solid by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to yield pure 2-bromo-4-chloroanisole.

Iodination of 2-Bromoanisole

Iodination of 2-bromoanisole to form 2-bromo-4-iodoanisole requires an electrophilic iodine source. N-Iodosuccinimide (NIS) is a highly effective reagent, often activated by an acid catalyst such as trifluoroacetic acid (TFA) or a Lewis acid like iron(III) chloride.[8][9]

Data Presentation: Iodination Conditions

The table below summarizes effective iodination conditions for anisole and other activated aromatics.

ReagentCatalyst/AdditiveSolventTemp. (°C)Expected OutcomeReference(s)
NISTrifluoroacetic acid (TFA) (cat.)AcetonitrileRoom TempHigh yield of this compound[8][10]
NISH₂SO₄H₂SO₄0 - 20High yield, for deactivated systems[11]
NISFeCl₃ (cat.)DichloromethaneRoom TempHigh yield, mild conditions[9]
I₂ / H₂O₂NoneWater70-80Good yield, "green" conditions[12]
Experimental Protocol: Iodination with NIS and Catalytic Acid

This protocol is adapted from the efficient iodination of methoxy-substituted aromatic compounds.[8][9]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-bromoanisole (1.87 g, 10 mmol) in 20 mL of acetonitrile.

  • Reagent Addition: Add N-Iodosuccinimide (2.47 g, 11 mmol, 1.1 equiv.) to the solution.

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equiv., ~75 µL) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, pour the mixture into 50 mL of water. Add a saturated aqueous solution of sodium thiosulfate to quench any excess iodine species.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (25 mL) and brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Isolation: Purify the crude product via flash column chromatography on silica gel to obtain pure this compound.

Visualizing the Reaction Mechanism and Workflow

The following diagrams illustrate the general electrophilic substitution mechanism on 2-bromoanisole and a typical experimental workflow.

G cluster_mech General Halogenation Mechanism (Attack at C4) S 2-Bromoanisole SC Sigma Complex (Arenium Ion) Resonance Stabilized S->SC + X⁺ (Slow, RDS) E Halogen Electrophile (X⁺) P 2-Bromo-4-haloanisole SC->P - H⁺ (Fast) B Base HB H-Base⁺

Caption: General mechanism for electrophilic halogenation at the C4 position.

G start Reaction Setup (Flask, Stirrer, Solvent) reagents Add 2-Bromoanisole & Halogenating Agent start->reagents catalyst Add Catalyst (if required) reagents->catalyst reaction Stir at Defined Temperature catalyst->reaction monitor Monitor Progress (TLC / GC) reaction->monitor monitor->reaction continue workup Quench Reaction & Aqueous Work-up monitor->workup complete extract Extract with Organic Solvent workup->extract purify Dry & Concentrate Organic Layers extract->purify isolate Isolate Product (Chromatography or Recrystallization) purify->isolate end Characterization (NMR, MS) isolate->end

Caption: A standard experimental workflow for laboratory-scale halogenation.

References

An In-depth Technical Guide to the Chemical Properties and Stability of 2-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of 2-Bromo-4-iodoanisole, a halogenated anisole derivative of interest in organic synthesis and drug development. This document collates available data on its physical and chemical characteristics, including spectroscopic profiles. Detailed experimental protocols for its synthesis and purification are also presented. Furthermore, this guide discusses the stability of this compound, with a focus on its sensitivity to light, and outlines safe handling and storage procedures.

Chemical and Physical Properties

This compound is a disubstituted aromatic ether. The presence of two different halogen atoms (bromine and iodine) at ortho and para positions to the methoxy group, respectively, imparts distinct reactivity and physical properties to the molecule.

Physical Properties

The key physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various chemical reactions.

PropertyValueSource(s)
Molecular Formula C₇H₆BrIO[1]
Molecular Weight 312.93 g/mol [1]
Appearance Off-white to faint peach crystals[2]
Melting Point 80-82 °C[2]
Boiling Point (Predicted) 285.1 ± 30.0 °C at 760 mmHgN/A
Density (Predicted) 2.062 ± 0.06 g/cm³N/A
Solubility Slightly soluble in water; Soluble in ethanol, ether, and benzene.[2]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectroscopic characteristics.

The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule. For this compound, three aromatic protons and three methoxy protons are expected.

A representative ¹H NMR spectrum is available on ChemicalBook, though specific peak data is not detailed.[3]

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are anticipated: six for the aromatic ring and one for the methoxy group.

A ¹³C NMR spectrum for the related compound 2-Bromoanisole is available on ChemicalBook, which can provide some comparative insights.[4]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) is expected for bromine-containing fragments.

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H (aromatic and aliphatic), C-O (ether), and C-Br/C-I bonds.

Chemical Stability and Reactivity

Stability

This compound is known to be sensitive to light and can decompose upon exposure.[2] Therefore, it should be stored in a cool, dark place, preferably under an inert atmosphere, to minimize degradation. The recommended storage temperature is between 2-8°C.

Reactivity

The reactivity of this compound is primarily dictated by the two halogen substituents on the aromatic ring. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in various cross-coupling reactions, allowing for selective functionalization at the 4-position. The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the regioselective bromination of 4-iodoanisole. A general procedure is outlined below.

Materials:

  • 4-iodoanisole

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Catalyst (e.g., a gold-based catalyst like Ph₃PAuNTf₂)[1]

Procedure:

  • Dissolve 4-iodoanisole in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the catalyst to the stirred solution.

  • Add N-Bromosuccinimide (NBS) to the reaction mixture.

  • Stir the reaction at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude this compound Dissolve Dissolve in minimum solvent Crude_Product->Dissolve Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate gradient) Dissolve->Column_Chromatography Fraction_Collection Collect & Monitor Fractions (TLC) Column_Chromatography->Fraction_Collection Evaporation Evaporate Solvent Fraction_Collection->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product

References

Navigating the Solubility of 2-Bromo-4-iodoanisole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Bromo-4-iodoanisole, a key intermediate in pharmaceutical and organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a robust qualitative assessment based on the well-established principles of solubility for aryl halides and halogenated anisoles. Furthermore, a detailed experimental protocol is presented to enable researchers to precisely determine its solubility in various organic solvents.

Core Physicochemical Properties

This compound is a solid at standard conditions, presenting as a white to yellowish crystalline powder. Its structure, featuring a substituted benzene ring, dictates its solubility behavior, rendering it generally soluble in a range of organic solvents while exhibiting poor solubility in aqueous solutions. This is a critical consideration for its use in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility Profile

The solubility of this compound in different organic solvents can be predicted based on the principle of "like dissolves like." The presence of the halogen atoms and the anisole backbone results in a molecule with significant nonpolar character.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerately SolubleThe potential for hydrogen bonding with the ether oxygen may be limited by the steric hindrance and the overall nonpolar nature of the large halogenated aromatic ring.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane, ChloroformSolubleDipole-dipole interactions between the solvent and the polar C-Br, C-I, and C-O bonds are expected to facilitate dissolution.
Nonpolar Toluene, Hexane, BenzeneSolubleStrong van der Waals forces between the large, nonpolar aromatic structure of this compound and nonpolar solvents will promote solubility. Reports indicate its solubility in benzene and its use of hexane and toluene for melting point determination further support this.[1]
Aqueous WaterInsolubleThe large, hydrophobic halogenated aromatic structure is unable to overcome the strong hydrogen bonding network of water, leading to very low solubility. Aryl halides are generally insoluble or sparingly soluble in water.[2][3]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following gravimetric method is recommended. This protocol is a synthesized standard procedure based on established laboratory practices for determining the solubility of a solid in a liquid.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or incubator

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or beakers

  • Vortex mixer

  • Spatula

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Label vials for each solvent and replicate.

  • Addition of Solute and Solvent: Add an excess amount of this compound to a vial to ensure that a saturated solution is formed. Record the approximate amount.

  • Accurately pipette a known volume (e.g., 5.00 mL) of the selected organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

  • Phase Separation: Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid at the bottom.

  • Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.

  • Solvent Evaporation: Place the evaporation dish in a well-ventilated fume hood or a vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the solute.

  • Mass Determination: Once all the solvent has evaporated, carefully weigh the evaporation dish containing the dried solute.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

  • Replicates: Perform the experiment in triplicate to ensure the reliability of the results and report the average solubility and standard deviation.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow A Start: Prepare Materials B Add Excess Solute to Vial A->B C Add Known Volume of Solvent B->C D Equilibrate at Constant Temperature (24-48h) C->D E Allow Excess Solid to Settle D->E F Withdraw Supernatant with Syringe E->F G Filter into Pre-weighed Evaporation Dish F->G H Evaporate Solvent G->H I Weigh Dish with Dried Solute H->I J Calculate Solubility I->J K End: Report Results J->K

Experimental workflow for solubility determination.

This comprehensive guide provides both a theoretical and practical framework for understanding and determining the solubility of this compound, empowering researchers in their synthetic and developmental endeavors.

References

An In-depth Technical Guide to 2-bromo-4-iodo-1-methoxybenzene (CAS 182056-39-9): Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and hazards associated with 2-bromo-4-iodo-1-methoxybenzene (CAS Number 182056-39-9). This dihalogenated anisole derivative serves as a critical building block in organic synthesis, most notably in the development of inhibitors for the cystine/glutamate antiporter (system xc⁻ or xCT), a key target in cancer therapy. This document details experimental protocols for its synthesis and subsequent use in palladium-catalyzed cross-coupling reactions. Furthermore, it elucidates the biological significance of targeting the xCT antiporter, including its role in cellular redox homeostasis and ferroptosis, supported by signaling pathway diagrams. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

2-bromo-4-iodo-1-methoxybenzene is a polysubstituted aromatic compound with the molecular formula C₇H₆BrIO.[1] Its structure, featuring both a bromine and an iodine atom on the anisole core, allows for regioselective functionalization, making it a versatile intermediate in medicinal chemistry.

Table 1: Physicochemical Properties of 2-bromo-4-iodo-1-methoxybenzene

PropertyValueReference
CAS Number 182056-39-9[2]
IUPAC Name 2-bromo-4-iodo-1-methoxybenzene[2]
Molecular Formula C₇H₆BrIO[1]
Molecular Weight 312.93 g/mol [1][2]
Physical Form Off-white to pale-yellow to yellow-brown to brown solid[2]
InChI Key YIQMMXVWWSWNGR-UHFFFAOYSA-N[2]
SMILES COC1=CC=C(I)C=C1Br[2]
Storage Temperature Refrigerator[2]

Synthesis and Purification

The synthesis of 2-bromo-4-iodo-1-methoxybenzene can be achieved from commercially available starting materials. A common synthetic route involves the methylation of 2-bromo-4-iodophenol.

Experimental Protocol: Synthesis of 2-bromo-4-iodo-1-methoxybenzene

Materials:

  • 2-bromo-4-iodophenol

  • Sodium carbonate (Na₂CO₃)

  • Iodomethane (CH₃I)

  • Acetone

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromo-4-iodophenol (6.0 g, 20.07 mmol) in acetone (25 mL), add sodium carbonate (4.26 g, 40.15 mmol, 2 equiv.) and iodomethane (5.70 g, 2.50 mL, 69.65 mmol, 2 equiv.).[3]

  • Stir the reaction mixture at 20 °C for 20 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.[3]

  • Upon completion, remove the solvent under reduced pressure.[3]

  • Extract the residue with dichloromethane (3 x 250 mL) from water.[3]

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[3]

Purification

The crude product can be purified by column chromatography on silica gel.

Procedure:

  • Prepare a silica gel column using a suitable eluent system, such as a gradient of hexane and ethyl acetate.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the solution onto the silica gel column.

  • Elute the column with the chosen solvent system, collecting the fractions containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 2-bromo-4-iodo-1-methoxybenzene.

Spectroscopic Data

While experimental spectra are not widely published, predicted spectroscopic data can aid in the characterization of 2-bromo-4-iodo-1-methoxybenzene.

Table 2: Predicted ¹H and ¹³C NMR Data for 2-bromo-4-iodo-1-methoxybenzene in CDCl₃

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
Aromatic H7.68 (d, J = 8.8 Hz, 1H)C-I~90
Aromatic H7.19 (d, J = 2.8 Hz, 1H)C-Br~115
Aromatic H6.59 (dd, J = 2.8 Hz, J = 8.8 Hz, 1H)Aromatic C-H~112, ~138, ~140
Methoxy H3.77 (s, 3H)C-O~158
Methoxy C~56

Note: Predicted values are based on computational models and may vary from experimental results.

Applications in Drug Development: Synthesis of xCT Antiporter Inhibitors

The differential reactivity of the carbon-iodine and carbon-bromine bonds in 2-bromo-4-iodo-1-methoxybenzene makes it an ideal substrate for sequential, regioselective cross-coupling reactions. The C-I bond is more reactive towards palladium-catalyzed reactions, such as Suzuki and Heck couplings, allowing for the introduction of a substituent at the 4-position while leaving the C-Br bond at the 2-position available for subsequent transformations. This strategy is employed in the synthesis of inhibitors of the xCT antiporter.

Experimental Protocol: Regioselective Suzuki Coupling

This protocol describes a general procedure for the Suzuki coupling of an arylboronic acid to the 4-position of 2-bromo-4-iodo-1-methoxybenzene.

Materials:

  • 2-bromo-4-iodo-1-methoxybenzene

  • Arylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 2-bromo-4-iodo-1-methoxybenzene (1 g, 3.20 mmol), the arylboronic acid (1 equiv.), and potassium carbonate (2 equiv.).[3]

  • Add N,N-Dimethylformamide (10 mL) and tetrakis(triphenylphosphine)palladium(0) (5 mol%).[3]

  • Flush the flask with an inert gas (e.g., argon) and stir the mixture at 100 °C for 2 hours.[3]

  • Monitor the reaction by TLC (hexane:ethyl acetate = 9:1).[3]

  • After completion, remove the solvent under reduced pressure.

  • Extract the residue with dichloromethane (3 x 100 mL) from water.[3]

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by silica gel column chromatography (hexane:ethyl acetate = 99.5:0.5) to obtain the desired biaryl product.[3]

G cluster_0 Regioselective Suzuki Coupling Workflow Start Start Reactants 2-bromo-4-iodo-1-methoxybenzene, Arylboronic Acid, K2CO3, Pd(PPh3)4, DMF Start->Reactants 1. Combine Reaction Heat at 100°C for 2h under Argon Reactants->Reaction 2. React Workup Solvent removal, DCM/Water Extraction Reaction->Workup 3. Quench & Extract Purification Silica Gel Column Chromatography Workup->Purification 4. Purify Product Coupled Product Purification->Product 5. Isolate

Suzuki Coupling Experimental Workflow

Biological Context: The xCT Antiporter and Its Inhibition

The cystine/glutamate antiporter, system xc⁻, is a cell surface transporter composed of two subunits, the light chain xCT (SLC7A11) and the heavy chain 4F2hc (SLC3A2).[3][4][5] It mediates the uptake of extracellular cystine in exchange for intracellular glutamate in a 1:1 ratio.[3][4]

Function and Signaling Pathway

Intracellularly, cystine is rapidly reduced to cysteine, which is the rate-limiting precursor for the synthesis of the major endogenous antioxidant, glutathione (GSH).[3][4] GSH plays a crucial role in protecting cells from oxidative stress by neutralizing reactive oxygen species (ROS).[4] Many cancer cells exhibit high levels of oxidative stress and are therefore highly dependent on the function of the xCT antiporter to maintain their redox balance.[4]

Inhibition of the xCT antiporter leads to a depletion of intracellular cysteine and subsequently, a decrease in GSH levels. This disruption of the cellular antioxidant defense system results in an accumulation of ROS, leading to lipid peroxidation and a form of iron-dependent cell death known as ferroptosis.[6][7]

G cluster_0 xCT Antiporter Signaling Pathway Extracellular Extracellular Intracellular Intracellular Cystine_out Cystine xCT xCT Antiporter (System xc-) Cystine_out->xCT Import Glutamate_in Glutamate xCT->Glutamate_in Export Cystine_in Cystine xCT->Cystine_in Cysteine Cysteine Cystine_in->Cysteine Reduction GSH Glutathione (GSH) Cysteine->GSH Synthesis ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Induces Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Leads to xCT_Inhibitor xCT Inhibitor xCT_Inhibitor->xCT Inhibits

Inhibition of xCT Antiporter Pathway
Therapeutic Relevance

The upregulation of the xCT antiporter is observed in various cancers and is associated with tumor growth, metastasis, and drug resistance.[8][9] Therefore, inhibiting its function represents a promising therapeutic strategy. By inducing ferroptosis specifically in cancer cells that are highly dependent on xCT, inhibitors can selectively target tumor cells while potentially sparing normal tissues.

Hazards and Safety Information

2-bromo-4-iodo-1-methoxybenzene is a chemical that requires careful handling in a laboratory setting. The following table summarizes its known hazards.

Table 3: Hazard Identification for 2-bromo-4-iodo-1-methoxybenzene

HazardDescriptionGHS PictogramSignal Word
Skin Corrosion/Irritation Causes skin irritation (H315)GHS07 (Exclamation Mark)Warning
Serious Eye Damage/Irritation Causes serious eye irritation (H319)GHS07 (Exclamation Mark)Warning
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (H335)GHS07 (Exclamation Mark)Warning

Data sourced from Sigma-Aldrich and Georganics.[2][5]

Precautionary Measures

When handling 2-bromo-4-iodo-1-methoxybenzene, the following precautionary statements should be observed:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

It is recommended to handle this compound in a well-ventilated area or a chemical fume hood.[10] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[10]

Conclusion

2-bromo-4-iodo-1-methoxybenzene is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its application in the development of xCT antiporter inhibitors highlights its importance in targeting novel therapeutic pathways in oncology. A thorough understanding of its chemical properties, synthetic routes, and associated hazards is essential for its safe and effective use in research and development. This technical guide provides a foundational resource for scientists working with this compound, enabling further exploration of its potential in medicinal chemistry and beyond.

References

An In-depth Technical Guide to the Utilization of 2-Bromo-4-iodoanisole as an Electrophilic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-iodoanisole is a versatile electrophilic intermediate with significant potential in organic synthesis, particularly in the development of pharmacologically active molecules and advanced materials. Its unique structural feature, possessing two different halogen atoms on an anisole scaffold, allows for regioselective functionalization through sequential cross-coupling reactions. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing its application in the construction of complex molecular architectures. We present experimental protocols for key transformations, quantitative data from analogous systems, and visualizations of relevant biological pathways and synthetic workflows to facilitate its application in research and development.

Introduction

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, enabling the construction of a vast array of molecules with diverse applications. Dihalogenated aromatic compounds, in particular, serve as valuable building blocks for the stepwise introduction of different substituents. This compound (Figure 1) is an exemplary reagent in this class, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is inherently more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine (C-Br) bond, a principle that underpins its utility in sequential synthesis.[1] This differential reactivity allows for the selective elaboration of the C-4 position, followed by subsequent modification at the C-2 position, providing a powerful tool for the synthesis of unsymmetrically substituted anisole derivatives.

This guide will explore the applications of this compound as an electrophilic intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and combretastatin analogues, as well as its prospective use in the development of organic light-emitting diode (OLED) materials.

Chemical structure of this compound
Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C₇H₆BrIO[2]
Molecular Weight 312.93 g/mol [2]
Appearance Off-white to faint peach crystals[3]
Melting Point 80-82 °C[4]
Boiling Point 285.1 ± 30.0 °C (Predicted)[4]
Density 2.062 ± 0.06 g/cm³ (Predicted)[3]
Storage 2-8°C, protect from light[3]

Synthetic Applications and Methodologies

The primary utility of this compound lies in its capacity for sequential, regioselective cross-coupling reactions. This allows for the construction of complex molecular scaffolds with a high degree of control. The general workflow for the sequential functionalization is depicted below.

G A This compound B Selective Reaction at C-I (e.g., Sonogashira, Suzuki) A->B Step 1 (Milder Conditions) C 4-Substituted-2-bromoanisole B->C D Reaction at C-Br (e.g., Suzuki, Buchwald-Hartwig) C->D Step 2 (Harsher Conditions) E 2,4-Disubstituted Anisole Derivative D->E

Sequential functionalization of this compound.
Synthesis of Biologically Active Molecules

Substituted benzofurans are a class of heterocyclic compounds with a wide range of biological activities, including anticancer properties through the inhibition of protein kinases.[5][6] The synthesis of functionalized benzofurans can be achieved through a Sonogashira coupling followed by an intramolecular cyclization. This compound can serve as a starting material for the synthesis of benzofuran-based kinase inhibitors.

Experimental Protocol: Synthesis of a 2-Aryl-5-methoxybenzofuran Intermediate (Analogous System)

This protocol is adapted from a general procedure for the synthesis of benzofurans from ortho-haloanisoles.[7]

Step 1: Selective Sonogashira Coupling

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as THF (10 mL) are added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), a copper(I) co-catalyst (e.g., CuI, 0.1 mmol), and a base (e.g., triethylamine, 2.0 mmol).

  • The mixture is degassed and placed under an inert atmosphere (e.g., argon).

  • The terminal alkyne (1.1 mmol) is added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 4-alkynyl-2-bromoanisole intermediate.

Step 2: Intramolecular Cyclization

Further reaction of the 4-alkynyl-2-bromoanisole intermediate, typically under harsher conditions or with a different catalyst system, can induce intramolecular cyclization to form the benzofuran ring. This subsequent step often involves a C-O bond formation.

Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization.[2][8] The core structure of combretastatin A-4 consists of two substituted phenyl rings connected by an ethylene bridge.[9] this compound can be envisioned as a precursor to one of these phenyl rings, allowing for the introduction of various substituents through sequential cross-coupling reactions to generate novel combretastatin analogues.

Experimental Protocol: Sequential Suzuki Coupling for Combretastatin Analogue Synthesis (Analogous System)

This protocol is based on general procedures for sequential Suzuki couplings of dihalogenated aromatics.[10]

Step 1: Selective Suzuki Coupling at the C-4 Position

  • In a reaction vessel, combine this compound (1.0 equiv.), the first arylboronic acid (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a degassed solvent system (e.g., dioxane/water 4:1).

  • Heat the mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by washing and drying.

  • The crude product, a 4-aryl-2-bromoanisole, is purified by column chromatography.

Step 2: Suzuki Coupling at the C-2 Position

  • The purified 4-aryl-2-bromoanisole (1.0 equiv.) is subjected to a second Suzuki coupling with a different arylboronic acid (1.2 equiv.).

  • A more active palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand) and stronger base (e.g., K₃PO₄) may be required.

  • The reaction is typically carried out at a higher temperature (e.g., >100 °C) to facilitate the reaction at the less reactive C-Br bond.

  • Workup and purification are performed as described in Step 1 to yield the unsymmetrical 2,4-diaryl-anisole, a combretastatin analogue.

EntryAryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)
12-Bromo-4-iodopyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 80-90°C, 4-12h85-95
22-Bromo-4-iodopyridine4-Methoxyphenylboronic acidPdCl₂(dppf), Cs₂CO₃Toluene/H₂O, 90-100°C, 6-16h80-90
34-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂, CuI, DIPATHF, rt, 3h89

Table 2: Representative Yields for Cross-Coupling Reactions of Analogous Aryl Halides. Data is illustrative and based on analogous systems.[8][11]

Application in Materials Science: OLEDs

Organic Light-Emitting Diodes (OLEDs) are a prominent display and lighting technology. The performance of OLEDs is highly dependent on the organic materials used in their construction.[12][13] Substituted aromatic compounds are key components of the emissive and charge-transport layers. The ability to synthesize precisely functionalized anisole derivatives using this compound makes it a promising intermediate for the development of novel OLED materials, particularly blue-emitting materials which often incorporate carbazole and imidazole moieties.[14]

Biological Signaling Pathways

The development of targeted therapies, such as kinase inhibitors, requires an understanding of the underlying biological signaling pathways. A significant number of kinase inhibitors target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[6][15]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates Inhibitor Kinase Inhibitor (e.g., from this compound) Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition sites.

Conclusion

This compound is a highly valuable and versatile electrophilic intermediate for the synthesis of complex organic molecules. Its differential halide reactivity enables a predictable and controlled sequential functionalization, making it an ideal building block for creating diverse libraries of compounds for drug discovery and materials science. The methodologies outlined in this guide, based on well-established cross-coupling reactions, provide a solid foundation for researchers to explore the full potential of this reagent in their synthetic endeavors. Further research into the direct application of this compound in the synthesis of specific high-value molecules is warranted and expected to yield novel compounds with significant biological or material properties.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodo-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Bromo-4-iodo-1-methoxybenzene, a valuable substituted anisole derivative for researchers, scientists, and professionals in drug development. This document details experimental protocols, presents key quantitative data in a structured format, and includes visualizations to elucidate the synthetic pathways.

Introduction

2-Bromo-4-iodo-1-methoxybenzene is a key intermediate in organic synthesis, particularly in the construction of complex molecular architectures. The differential reactivity of the bromo and iodo substituents allows for selective functionalization through various cross-coupling reactions, making it a versatile building block in the synthesis of pharmaceuticals and other advanced materials. The methoxy group, being an ortho-, para-director, plays a crucial role in guiding the regioselectivity of the halogenation steps. This guide explores two principal methods for its preparation: direct halogenation of a substituted anisole and a Sandmeyer-type reaction from a corresponding aniline precursor.

Synthetic Pathways

Two primary synthetic strategies have been established for the synthesis of 2-Bromo-4-iodo-1-methoxybenzene. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

  • Direct Iodination of 3-Bromoanisole: This method involves the direct electrophilic iodination of 3-bromoanisole. The methoxy group directs the incoming iodo group to the para position, and the bromine atom further influences the regioselectivity.

  • Sandmeyer-type Reaction of 2-Bromo-4-methoxyaniline: This classic transformation in aromatic chemistry involves the diazotization of an aniline derivative followed by the introduction of an iodide atom. This multi-step process requires careful temperature control.

The logical workflow for the synthesis of 2-Bromo-4-iodo-1-methoxybenzene can be visualized as follows:

Synthesis_Workflow cluster_0 Direct Halogenation Route cluster_1 Sandmeyer-type Reaction Route 3-Bromoanisole 3-Bromoanisole Iodination Iodination 3-Bromoanisole->Iodination I2, HgO, Ac2O, CH2Cl2, reflux Product_1 2-Bromo-4-iodo-1-methoxybenzene Iodination->Product_1 2-Bromo-4-methoxyaniline 2-Bromo-4-methoxyaniline Diazotization Diazotization 2-Bromo-4-methoxyaniline->Diazotization NaNO2, H2SO4, 0-5 °C Arenediazonium_Salt Arenediazonium Salt Intermediate Diazotization->Arenediazonium_Salt Iodination_Sandmeyer Iodination Arenediazonium_Salt->Iodination_Sandmeyer KI, room temp. Product_2 2-Bromo-4-iodo-1-methoxybenzene Iodination_Sandmeyer->Product_2

Caption: Synthetic routes to 2-Bromo-4-iodo-1-methoxybenzene.

Experimental Protocols

Method 1: Direct Iodination of 3-Bromoanisole

This procedure outlines the synthesis of 2-Bromo-4-iodo-1-methoxybenzene starting from 3-bromoanisole.

Materials and Reagents:

  • 3-Bromoanisole

  • Mercuric oxide (HgO)

  • Acetic anhydride (Ac₂O)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Cyclohexane

Procedure:

  • To a solution of 3-bromoanisole (10 g, 53.5 mmol) in dichloromethane (100 mL), add mercuric oxide (8.8 g, 40.6 mmol) and acetic anhydride (1 mL).

  • The mixture is stirred and refluxed for 30 minutes.

  • Iodine (17.6 g, 69.5 mmol) is then added in six portions at 12-hour intervals. After each addition, the reaction mixture is refluxed for 12 hours.

  • Upon completion, the reaction mixture is cooled and filtered.

  • The filtrate is washed with an appropriate aqueous solution to remove any unreacted iodine and other water-soluble byproducts.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography using cyclohexane as the eluent to yield 2-bromo-1-iodo-4-methoxybenzene as a colorless oil.[1]

Method 2: Sandmeyer-type Reaction of 2-Bromo-4-methoxyaniline (General Procedure)

This method involves the conversion of 2-bromo-4-methoxyaniline to the target compound. Strict temperature control is crucial for the stability of the intermediate diazonium salt.[2]

Materials and Reagents:

  • 2-Bromo-4-methoxyaniline

  • Concentrated sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Water

  • Ice

Procedure:

Part A: Diazotization

  • Dissolve 2-bromo-4-methoxyaniline in a mixture of water and concentrated sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between 0-5 °C.[2]

  • After the addition is complete, continue stirring the mixture at this temperature for an additional 30 minutes.

Part B: Iodination

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution from Part A to the potassium iodide solution with stirring.

  • Allow the reaction mixture to warm to room temperature. Nitrogen gas evolution should be observed.

  • The reaction mixture is then worked up by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of 2-Bromo-4-iodo-1-methoxybenzene.

Table 1: Comparison of Synthetic Routes

ParameterMethod 1: Direct IodinationMethod 2: Sandmeyer-type Reaction
Starting Material 3-Bromoanisole2-Bromo-4-methoxyaniline
Key Reagents I₂, HgO, Ac₂ONaNO₂, H₂SO₄, KI
Reaction Conditions Reflux in CH₂Cl₂0-5 °C (Diazotization), Room Temp. (Iodination)
Yield 94%[1]Typically high
Purification Column Chromatography[1]Extraction, Column Chromatography/Recrystallization

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₇H₆BrIO
Molecular Weight 312.93 g/mol
Appearance Colorless oil[1] or Off-white to Brown Solid
¹H NMR (300 MHz, CDCl₃) δ (ppm) 7.68 (d, J = 8.8 Hz, 1H), 7.19 (d, J = 2.8 Hz, 1H), 6.59 (dd, J = 2.8 Hz, 8.8 Hz, 1H), 3.77 (s, 3H)[1]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the Sandmeyer-type reaction, highlighting the critical intermediate and reaction conditions.

Sandmeyer_Pathway Start 2-Bromo-4-methoxyaniline Diazotization Diazotization (NaNO2, H2SO4) Start->Diazotization Temp_Control_1 Critical Step: Maintain 0-5 °C Diazotization->Temp_Control_1 Intermediate Arenediazonium Salt (Unstable Intermediate) Diazotization->Intermediate Iodination Iodination (KI) Intermediate->Iodination Warm_Up Warm to Room Temp. Iodination->Warm_Up Product 2-Bromo-4-iodo-1-methoxybenzene Warm_Up->Product

Caption: Logical flow of the Sandmeyer-type reaction.

Conclusion

This technical guide has detailed two effective methods for the synthesis of 2-Bromo-4-iodo-1-methoxybenzene. The direct iodination of 3-bromoanisole offers a high-yielding, one-pot procedure. The Sandmeyer-type reaction, while involving a multi-step process with a thermally sensitive intermediate, provides a classic and reliable alternative. The choice of synthesis will be dictated by the specific requirements of the research or development project. The provided experimental protocols and data are intended to equip scientists with the necessary information to successfully synthesize and characterize this important chemical intermediate.

References

Structural Characterization of 2-Bromo-4-iodoanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 2-Bromo-4-iodoanisole (CAS No: 182056-39-9), a halogenated aromatic compound with potential applications as a versatile intermediate in organic synthesis. This document outlines its physicochemical properties, predicted spectroscopic data, a plausible synthetic pathway, and detailed experimental protocols for its preparation and analysis.

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₆BrIO[1]
Molecular Weight 312.93 g/mol [1]
CAS Number 182056-39-9[1]
Appearance Off-white to faint gray crystalline powder[1]
Melting Point 80-82 °C or 89-92 °C

Synthesis of this compound

A plausible and efficient multi-step synthesis for this compound starts from the commercially available 2-bromo-4-nitroanisole. The synthetic route involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the iodine atom.

Synthetic Pathway

Synthesis_of_this compound A 2-Bromo-4-nitroanisole B 2-Bromo-4-aminoanisole A->B Reduction (e.g., SnCl2, HCl) C This compound B->C Sandmeyer Reaction (1. NaNO2, H2SO4 2. KI)

Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-aminoanisole (Reduction)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-nitroanisole (1.0 eq) and ethanol.

  • Addition of Reducing Agent: To the stirred suspension, add a solution of tin(II) chloride dihydrate (SnCl₂, 2.5-3.0 eq) in concentrated hydrochloric acid (HCl) portion-wise. An exothermic reaction will be observed.

  • Reaction Conditions: After the initial exothermic reaction subsides, heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.

  • Extraction: Extract the product with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-bromo-4-aminoanisole, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

  • Diazotization: In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 2-bromo-4-aminoanisole (1.0 eq) in a mixture of concentrated sulfuric acid (H₂SO₄) and water.

  • Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq) in water. Slowly add the freshly prepared diazonium salt solution to the KI solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Work-up: Extract the product with diethyl ether or ethyl acetate (3 x volume).

  • Purification: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford this compound as a crystalline solid.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on its chemical structure and comparison with structurally similar compounds.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8d1HAr-H (meta to -OCH₃, ortho to -I)
~ 7.5dd1HAr-H (ortho to -OCH₃, meta to -I)
~ 6.8d1HAr-H (ortho to -OCH₃, meta to -Br)
~ 3.9s3H-OCH
Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals for the seven carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 156C -OCH₃
~ 142C -I
~ 135C -H
~ 120C -H
~ 115C -Br
~ 112C -H
~ 56-OC H₃
Predicted Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (-OCH₃)
1580-1450Aromatic C=C stretch
1250-1200Aryl-O stretch (asymmetric)
1050-1000Aryl-O stretch (symmetric)
Below 800C-Br and C-I stretches
Predicted Mass Spectrometry (MS)

The mass spectrum, likely obtained using Electron Ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/zAssignment
312/314Molecular ion peak [M]⁺ (presence of Br isotopes)
297/299[M - CH₃]⁺
185/187[M - I]⁺
170/172[M - I - CH₃]⁺
156[M - Br - I]⁺

Experimental Workflow for Structural Characterization

A logical workflow for the synthesis and structural confirmation of this compound is presented below.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Structure Confirmation A Synthesis of This compound B Purification (Recrystallization) A->B C Mass Spectrometry (MS) B->C D Infrared (IR) Spectroscopy B->D E NMR Spectroscopy (¹H & ¹³C) B->E F Determine Molecular Weight & Formula C->F G Identify Functional Groups D->G H Elucidate Connectivity & Structure E->H I Confirm Structure of This compound F->I G->I H->I

Figure 2: Logical workflow for the synthesis and structural characterization of this compound.

This guide provides a foundational understanding of the structural characteristics of this compound. The provided synthetic route and predicted spectroscopic data serve as a valuable resource for researchers engaged in the synthesis and application of this and related halogenated aromatic compounds. It is recommended to verify the predicted data with experimental results for definitive structural elucidation.

References

The Strategic Utility of 2-Bromo-4-iodoanisole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-iodoanisole is a versatile and highly valuable, though underutilized, building block in the lexicon of medicinal chemistry. Its unique trifunctionalized aromatic core, featuring a methoxy group and two distinct halogen atoms at the 2- and 4-positions, offers a platform for precise and sequential chemical modifications. This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery, with a focus on its synthetic tractability for creating diverse molecular scaffolds. This document details its utility in constructing complex molecules, including potential kinase inhibitors and other targeted therapeutics, and provides actionable experimental protocols for its key transformations.

Introduction: The "Swiss Army Knife" Scaffolding Approach

In the quest for novel therapeutics, the ability to rapidly generate and test a wide array of structurally diverse molecules is paramount. Halogenated aromatic compounds serve as fundamental cornerstones in this endeavor, acting as versatile handles for the construction of complex molecular architectures through a variety of cross-coupling reactions. This compound emerges as a particularly strategic starting material due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, compared to the more robust C-Br bond. This reactivity differential allows for a stepwise and regioselective functionalization of the aromatic ring, enabling medicinal chemists to introduce a specific moiety at the 4-position while leaving the 2-position available for a subsequent, distinct transformation. This "one-two punch" capability is invaluable for building molecular complexity and exploring the structure-activity relationships (SAR) of a given pharmacophore.

Synthetic Utility and Key Transformations

The primary utility of this compound lies in its capacity to undergo sequential, site-selective cross-coupling reactions. This allows for the controlled and directional synthesis of di- and tri-substituted anisole derivatives.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the case of this compound, the initial coupling will preferentially occur at the more labile C-I bond at the 4-position.

Regioselective Sonogashira Coupling

Similarly, the Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, will also proceed with high selectivity at the 4-position. The resulting 4-alkynyl-2-bromoanisole is a valuable intermediate for further diversification.

Copper-Catalyzed Amination/Sulfonamidation

Beyond palladium-catalyzed reactions, the C-I bond can also be selectively functionalized through copper-catalyzed processes. This has been demonstrated in the synthesis of TEAD modulators, where a sulfonamide moiety is introduced at the 4-position.

Potential Applications in Medicinal Chemistry

While direct, widespread applications of this compound in marketed drugs are not yet prevalent, its potential as a scaffold for novel therapeutics is significant. Its structural motifs are found in a variety of bioactive molecules.

Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that orients key pharmacophoric elements within the ATP-binding pocket of the target kinase. The ability to introduce two different substituents at the 2- and 4-positions of the anisole ring makes this compound an attractive starting point for the synthesis of novel kinase inhibitor scaffolds. For instance, the 4-position could be functionalized with a hinge-binding motif, while the 2-position could be modified to interact with the solvent front or other regions of the kinase domain to enhance potency and selectivity.

Anticancer Agents

The development of novel anticancer agents often relies on the synthesis of compounds that can modulate specific signaling pathways implicated in cancer progression. A patent for TEAD (Transcriptional Enhanced Associate Domain) modulators, which are being investigated for their potential in cancer therapy, explicitly utilizes this compound as a key starting material.[1] The synthesis involves a copper-catalyzed reaction to introduce a sulfonamide group at the 4-position, highlighting the practical utility of this building block in an active area of oncology research.

Biomedical Diagnostics

The application of this compound is not limited to therapeutics. It has also been employed in the synthesis of near-infrared (NIR) glucose sensors.[2][3] This demonstrates its utility in the creation of sophisticated molecular probes for diagnostic and monitoring applications, a field of growing importance in personalized medicine.

Quantitative Data Summary

While specific pharmacological data for a wide range of derivatives of this compound are not extensively published, the following table provides a conceptual framework for the types of data that would be generated during a drug discovery campaign utilizing this scaffold. The values are hypothetical and for illustrative purposes.

Compound ID Scaffold Target IC50 (nM) Cellular Activity (EC50, nM)
Hypothetical-0014-Aryl-2-aminoanisoleKinase X50250
Hypothetical-0024-Alkynyl-2-heteroarylanisoleKinase Y25150
Hypothetical-0034-Sulfonamido-2-arylanisoleTEAD100500

Experimental Protocols

The following protocols are detailed methodologies for the key transformations of this compound, adapted from established procedures for analogous dihalogenated aromatic compounds.

Protocol for Regioselective Suzuki-Miyaura Coupling at the 4-Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Regioselective Sonogashira Coupling at the 4-Position

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Schlenk flask and magnetic stir bar

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol for Copper-Catalyzed Sulfonamidation at the 4-Position

This protocol is adapted from the patent literature for the synthesis of TEAD modulators.[1]

Materials:

  • This compound (1.0 equiv)

  • Methanesulfonamide (5.0 equiv)

  • Copper(I) iodide (CuI) (1.0 equiv)

  • N,N-Dimethylglycine (1.0 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • To a reaction vessel, add this compound, methanesulfonamide, CuI, N,N-dimethylglycine, and K₃PO₄.

  • Purge the vessel with an inert gas (e.g., Nitrogen).

  • Add anhydrous N,N-dimethylacetamide.

  • Heat the reaction mixture to 100 °C with stirring for 2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture and perform an appropriate aqueous workup and extraction.

  • Purify the product by chromatography.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of synthetic strategies and experimental workflows employing this compound.

G start This compound suzuki Regioselective Suzuki-Miyaura Coupling start->suzuki ArB(OH)2, Pd Catalyst sonogashira Regioselective Sonogashira Coupling start->sonogashira R-C≡CH, Pd/Cu Catalysts amination Copper-Catalyzed Sulfonamidation start->amination R-SO2NH2, Cu Catalyst intermediate1 4-Aryl-2-bromoanisole suzuki->intermediate1 intermediate2 4-Alkynyl-2-bromoanisole sonogashira->intermediate2 intermediate3 4-Sulfonamido-2-bromoanisole amination->intermediate3 final_suzuki Further Cross-Coupling intermediate1->final_suzuki final_sonogashira Further Cross-Coupling intermediate2->final_sonogashira final_amination Further Cross-Coupling intermediate3->final_amination product1 Di-substituted Anisole (e.g., Kinase Inhibitor Scaffold) final_suzuki->product1 final_sonogashira->product1 product2 Di-substituted Anisole (e.g., Anticancer Agent) final_amination->product2

Caption: Synthetic pathways from this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Combine Reactants: This compound, Boronic Acid, Base setup2 Inert Atmosphere: Evacuate & Backfill (x3) setup1->setup2 setup3 Add Catalyst & Solvent setup2->setup3 reaction Heat & Stir (e.g., 80-100 °C) setup3->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup1 Cool & Quench monitoring->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purification Column Chromatography workup3->purification

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound represents a potent and versatile tool in the arsenal of the modern medicinal chemist. Its predictable and regioselective reactivity allows for the efficient and controlled synthesis of complex, multi-substituted aromatic compounds. While its full potential is yet to be realized in clinical candidates, its documented use in the synthesis of targeted therapeutics and advanced biomedical materials underscores its significant promise. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the unique chemical attributes of this compound in their own drug discovery and development programs.

References

2-Bromo-4-iodoanisole: A Versatile Orthogonally Substituted Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-iodoanisole is a valuable and versatile building block in organic synthesis, prized for its unique trifunctionalized aromatic scaffold. Featuring a methoxy group, a bromine atom, and an iodine atom on a benzene ring, this compound offers chemists a platform for selective and sequential functionalization. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for the controlled and stepwise introduction of diverse molecular fragments. This orthogonal reactivity makes this compound an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications as a building block in modern organic synthesis.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physical and spectroscopic properties is presented in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 182056-39-9[1]
Molecular Formula C₇H₆BrIO[1]
Molecular Weight 312.93 g/mol [1]
Melting Point 80-82 °C[ChemBK]
Boiling Point 285.1 ± 30.0 °C (Predicted)[ChemBK]
Density 2.062 ± 0.06 g/cm³ (Predicted)[ChemBK]
Appearance White to yellowish solid[2]
Solubility Soluble in many organic solvents such as ethanol, ether, and benzene; slightly soluble in water.[2]
Stability Less stable under light conditions and prone to decomposition.[2][3]

Table 2: Spectroscopic Data of this compound

Technique Data
¹H NMR The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the methoxy group. Due to the substitution pattern, the aromatic region will display a distinct splitting pattern.
¹³C NMR The carbon NMR spectrum will exhibit signals for the seven carbon atoms, with the chemical shifts influenced by the attached functional groups. The carbons attached to the halogens will show characteristic shifts.
Mass Spectrometry The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for bromine and iodine.

Synthesis of this compound

This compound can be synthesized through two primary regioselective halogenation routes, starting from either 4-iodoanisole or 2-bromoanisole.

Synthesis from 4-Iodoanisole

A common and efficient method for the synthesis of this compound is the regioselective bromination of 4-iodoanisole using N-bromosuccinimide (NBS) as the brominating agent.

Synthesis_from_4_Iodoanisole cluster_reagents Reagents 4-Iodoanisole 4-Iodoanisole Product This compound 4-Iodoanisole->Product Bromination NBS N-Bromosuccinimide (NBS) Catalyst Catalyst (e.g., acid) Solvent Solvent (e.g., CH2Cl2)

Synthesis of this compound from 4-iodoanisole.

Experimental Protocol: Synthesis of this compound from 4-Iodoanisole [4]

  • To a stirred solution of 4-iodoanisole (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL) at room temperature, add N-bromosuccinimide (NBS) (1.1 mmol).

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Synthesis from 2-Bromoanisole

Alternatively, this compound can be prepared by the iodination of 2-bromoanisole.

Synthesis_from_2_Bromoanisole cluster_reagents Reagents 2-Bromoanisole 2-Bromoanisole Product This compound 2-Bromoanisole->Product Iodination Iodinating_Agent Iodinating Agent (e.g., N-Iodosuccinimide) Catalyst Catalyst (e.g., Ph3PAuNTf2) Solvent Solvent (e.g., CH2Cl2)

Synthesis of this compound from 2-bromoanisole.

Experimental Protocol: Synthesis of this compound from 2-Bromoanisole [1]

  • To a stirred solution of 2-bromoanisole (1 mmol) in dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (0.1 M), sequentially add Ph₃PAuNTf₂ (0.025 mmol) and N-iodosuccinimide (1.1 mmol).

  • The reaction mixture is stirred at room temperature or under reflux conditions until complete conversion is observed by TLC.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash column chromatography using a gradient elution of hexane and ethyl acetate to yield pure this compound.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.[5][6] This regioselectivity is crucial for the stepwise construction of complex molecules.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. With this compound, this reaction can be performed selectively at the C-I bond, leaving the C-Br bond intact for subsequent transformations.

Suzuki_Coupling cluster_reagents Reagents Start This compound Product 2-Bromo-4-aryl-anisole Start->Product Suzuki Coupling Boronic_Acid Arylboronic Acid (R-B(OH)2) Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene/H2O)

Regioselective Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling [7][8]

  • In a round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • A degassed solvent system, typically a mixture of toluene and water (e.g., 4:1), is added.

  • The reaction mixture is heated to a temperature between 80-100 °C and stirred until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 2-bromo-4-arylanisole derivative.

Table 3: Representative Conditions and Yields for Suzuki-Miyaura Coupling

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O80885-95
3-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1001680-90
Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, this reaction proceeds with high selectivity at the C-I bond of this compound.[6][9]

Sonogashira_Coupling cluster_reagents Reagents Start This compound Product 2-Bromo-4-alkynyl-anisole Start->Product Sonogashira Coupling Alkyne Terminal Alkyne (R-C≡CH) Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Cu_Cocatalyst CuI Base Base (e.g., Et3N) Solvent Solvent (e.g., THF)

Regioselective Sonogashira coupling of this compound.

Experimental Protocol: Regioselective Sonogashira Coupling [1][10]

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and copper(I) iodide (CuI) (0.1 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add an anhydrous and degassed solvent such as tetrahydrofuran (THF) and a base like triethylamine (Et₃N).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 4: Representative Conditions and Yields for Sonogashira Coupling

Terminal AlkyneCatalystBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT4>90
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NEtDMF50685-95
1-HexynePd₂(dba)₃ / XPhos / CuICs₂CO₃Dioxane601280-90
Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The higher reactivity of the C-I bond in this compound allows for selective amination at the 4-position.[5][11]

Buchwald_Hartwig_Amination cluster_reagents Reagents Start This compound Product N-(2-Bromo-4-methoxyphenyl)-amine Start->Product Buchwald-Hartwig Amination Amine Amine (R1R2NH) Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., Xantphos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene)

Regioselective Buchwald-Hartwig amination of this compound.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination [12][13]

  • In an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

  • Add anhydrous, degassed toluene as the solvent.

  • Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 5: Representative Conditions and Yields for Buchwald-Hartwig Amination

AmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10012>90
AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane901885-95
BenzylaminePd(OAc)₂ / RuPhosK₃PO₄t-BuOH802480-90

Application in the Synthesis of Bioactive Molecules

The unique structural features of this compound make it an attractive starting material for the synthesis of various bioactive molecules, including kinase inhibitors and tubulin polymerization inhibitors like combretastatin analogues.[14][15][16] Its ability to undergo sequential, regioselective cross-coupling reactions allows for the construction of complex molecular architectures with desired pharmacological properties.

A plausible application of this compound is in the synthesis of 1,3,4-oxadiazole derivatives, which have shown promising anticancer activities. For instance, the synthesis of a molecule like 2-(4-methoxy-3-bromophenyl)-5-((E)-2-(3,4,5-trimethoxyphenyl)vinyl)-1,3,4-oxadiazole could be envisioned starting from this compound.

Bioactive_Molecule_Synthesis Start This compound Step1 Sonogashira Coupling (with TMS-acetylene) Start->Step1 Intermediate1 2-Bromo-4-((trimethylsilyl)ethynyl)anisole Step1->Intermediate1 Step2 Desilylation Intermediate1->Step2 Intermediate2 2-Bromo-4-ethynyl-anisole Step2->Intermediate2 Step3 Sonogashira Coupling (with 3,4,5-trimethoxy-iodobenzene) Intermediate2->Step3 Intermediate3 1-(2-Bromo-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acetylene Step3->Intermediate3 Step4 Oxidative Cyclization Intermediate3->Step4 Product Substituted 1,3,4-Oxadiazole (Bioactive Molecule) Step4->Product

Hypothetical synthetic pathway to a bioactive 1,3,4-oxadiazole derivative.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its key advantage lies in the differential reactivity of the C-I and C-Br bonds, which enables regioselective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This orthogonal reactivity provides a powerful strategy for the efficient construction of complex, polysubstituted aromatic compounds. The applications of this compound in the synthesis of bioactive molecules, particularly in the fields of medicinal chemistry and drug development, highlight its significance as a key synthetic intermediate. This technical guide serves as a comprehensive resource for researchers and scientists looking to leverage the unique properties of this compound in their synthetic endeavors.

References

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-4-iodoanisole for the Synthesis of Arylated Anisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] In the synthesis of complex molecules, such as active pharmaceutical ingredients, the selective functionalization of dihalogenated aromatic compounds is a critical strategy for building molecular diversity. 2-Bromo-4-iodoanisole is a valuable building block, featuring two different halogen atoms that can be selectively functionalized. This application note provides a detailed protocol for the regioselective Suzuki-Miyaura coupling of this compound with arylboronic acids, leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

The principle of this regioselectivity lies in the relative bond strengths and their propensity to undergo oxidative addition to a palladium(0) catalyst.[2] The C-I bond is weaker and therefore more reactive than the C-Br bond, allowing for selective coupling at the 4-position under controlled conditions while leaving the 2-bromo position intact for subsequent transformations.[3][4] This selective approach provides an efficient route to 2-bromo-4-arylanisole derivatives, which are versatile intermediates in medicinal chemistry and materials science.

Reaction Principle and Regioselectivity

The palladium-catalyzed Suzuki-Miyaura coupling follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] In the case of this compound, the oxidative addition of the palladium(0) catalyst occurs preferentially at the more reactive carbon-iodine bond. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.[2] By carefully selecting the catalyst, ligand, base, and reaction conditions, the coupling can be directed exclusively to the 4-position.

Experimental Protocol

This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

  • Solvent (e.g., 1,4-Dioxane, Toluene, or N,N-Dimethylformamide (DMF), typically with water as a co-solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer with heating mantle or oil bath

  • Inert atmosphere setup (e.g., Schlenk line)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.). If using a catalyst system like Pd(OAc)₂ with a ligand, the ligand is also added at this stage.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 2-bromo-4-arylanisole.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)100888-97
33-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Dioxane1001082-93
44-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)DMF/H₂O (4:1)801680-90

Yields are estimated based on similar transformations and may vary depending on the specific substrate and reaction scale.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Arylboronic acid Base inert Establish Inert Atmosphere (N₂/Ar) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Quench (Water & EtOAc) monitor->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine & Dry (Na₂SO₄) extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by Column Chromatography concentrate->purify final_product final_product purify->final_product 2-Bromo-4-arylanisole

Caption: Experimental workflow for the regioselective Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂(I) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reactants1 This compound reactants1->oxidative_addition reactants2 Ar'B(OH)₂ + Base reactants2->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Selective Sonogashira Coupling of 2-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective Sonogashira coupling of 2-Bromo-4-iodoanisole. The inherent differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for the preferential coupling of a terminal alkyne at the more reactive iodo-position, leaving the bromo-position available for subsequent chemical transformations.[1][2][3][4][5][6][7] This selective functionalization is a valuable strategy in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Reaction Principle

The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][8] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[8] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.[1]

For dihalogenated substrates like this compound, the significant difference in bond dissociation energies between the C-I and C-Br bonds dictates the regioselectivity of the reaction.[9] The oxidative addition of the C-I bond to the palladium catalyst is significantly faster than that of the C-Br bond, allowing for selective coupling at the iodo-position under controlled conditions.[3][5]

Comparative Reaction Conditions for Selective Sonogashira Coupling

The choice of catalyst, co-catalyst, base, and solvent, along with control over reaction temperature and time, is crucial for achieving high selectivity and yield.[5] The following table summarizes typical conditions for the selective Sonogashira coupling at the iodo-position of aryl dihalides.

ParameterCondition 1: Standard Cu-CatalyzedCondition 2: Copper-FreeNotes
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)The substrate for selective coupling.
Terminal Alkyne 1.1 - 1.2 equiv1.2 - 1.5 equivA slight excess of the alkyne is used to drive the reaction.
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Pd(P(t-Bu)₃)₂ (2 mol%) or other specialized Pd-NHC complexesPhosphine-based palladium catalysts are common. Copper-free conditions often require more specialized ligands.[2][9]
Copper Co-catalyst CuI (1-5 mol%)NoneThe copper co-catalyst facilitates the formation of the copper acetylide intermediate.[6] Copper-free systems avoid potential homocoupling side reactions.[3][9]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)K₂CO₃ or Cs₂CO₃ (2.0 equiv)Amine bases are common in standard protocols, while inorganic bases are often used in copper-free systems.[9]
Solvent THF, DMF, or Toluene (anhydrous, degassed)Dioxane or Toluene (anhydrous, degassed)Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation and side reactions.[3][8]
Temperature Room Temperature to 50 °C80 - 100 °CMilder temperatures favor selectivity for the more reactive C-I bond.[3][7] Copper-free reactions may require higher temperatures.[9]
Reaction Time 2 - 12 hours12 - 24 hoursReaction progress should be monitored by TLC or LC-MS to avoid di-substitution.[3]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Selective Sonogashira Coupling

This protocol describes a general procedure for the selective mono-alkynylation of this compound at the 4-position using a standard palladium/copper catalytic system.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous and degassed THF via syringe, followed by the addition of triethylamine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-2-bromoanisole.[9]

Protocol 2: Copper-Free Selective Sonogashira Coupling

This protocol provides an alternative procedure that avoids the use of a copper co-catalyst, which can be beneficial in minimizing alkyne homocoupling (Glaser coupling).[3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂] (0.02 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous and degassed Dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent via syringe.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[9]

Visualized Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow for a standard Sonogashira coupling and the underlying catalytic cycles.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification A Add this compound, Pd Catalyst, and CuI to Schlenk Flask B Evacuate and Backfill with Inert Gas (x3) A->B C Add Anhydrous, Degassed Solvent and Base B->C D Add Terminal Alkyne Dropwise C->D E Stir at Specified Temperature D->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G H Aqueous Workup (Extraction) G->H I Dry and Concentrate H->I J Purify by Flash Chromatography I->J Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L)₂ pd0->pd_complex Oxidative Addition (Ar-I) cui CuI alkynyl_pd Ar-Pd(II)-C≡CR(L)₂ product Ar-C≡CR alkynyl_pd->product Reductive Elimination cu_acetylide Cu-C≡CR cui->cu_acetylide with H-C≡CR + Base cu_acetylide->alkynyl_pd Transmetalation

References

Application Note: Chemoselective Formation of a Grignard Reagent from 2-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are fundamental organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The preparation of these reagents from substrates bearing multiple halogen atoms presents a significant challenge in chemoselectivity. This application note details a robust and selective procedure for the formation of a Grignard reagent from 2-Bromo-4-iodoanisole.

The inherent difference in the reactivity of carbon-halogen bonds (I > Br > Cl > F) allows for the selective formation of the Grignard reagent at the more labile carbon-iodine bond, leaving the carbon-bromine bond intact for subsequent functionalization. This chemoselectivity is crucial for the synthesis of complex, polysubstituted aromatic compounds, which are valuable intermediates in pharmaceutical and materials science research. The use of a "turbo-Grignard" reagent, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), has been shown to facilitate a clean and efficient halogen-magnesium exchange at the iodo position.

Reaction Principle

The formation of the Grignard reagent from this compound proceeds via a halogen-magnesium exchange reaction. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the Grignard reagent is formed selectively at the 4-position of the anisole ring. The resulting organomagnesium species, (3-bromo-4-methoxyphenyl)magnesium iodide, can then be reacted with various electrophiles to introduce a wide range of functional groups.

Experimental Protocol: Selective I/Mg Exchange and Subsequent Allylation

This protocol describes the chemoselective formation of the Grignard reagent from this compound and its subsequent in-situ reaction with an allyl electrophile.

Materials:

  • This compound

  • Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) solution in THF (typically 1.3 M)

  • Anhydrous tetrahydrofuran (THF)

  • Allyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

  • Magnetic stirrer and stir bars

  • Syringes and needles

Procedure:

  • Apparatus Setup: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot under a positive pressure of dry argon or nitrogen.

  • Reaction Mixture Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equivalent). Dissolve the substrate in anhydrous THF.

  • Grignard Exchange Reaction: Cool the solution of this compound to the desired reaction temperature (e.g., -15 °C to room temperature). Slowly add the solution of iPrMgCl·LiCl (1.05 equivalents) dropwise via syringe while maintaining the temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

  • In-situ Trapping with Electrophile: Once the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C. Slowly add the electrophile, in this case, allyl bromide (1.2 equivalents), dropwise.

  • Reaction Quenching: After the reaction with the electrophile is complete (as monitored by TLC or GC-MS), carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Work-up and Isolation: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired product.

Quantitative Data

The following table summarizes the results for the chemoselective Grignard reagent formation from this compound and its subsequent reaction with an electrophile.

Starting MaterialGrignard ReagentElectrophileProductReaction ConditionsYield (%)
This compoundiPrMgCl·LiClAllyl bromide1-Allyl-3-bromo-4-methoxybenzeneTHF, -15 °C to rt85[1][2]

Diagrams

Logical Relationship of Chemoselective Grignard Formation

Chemoselective Grignard Formation from this compound A This compound C (3-bromo-4-methoxyphenyl)magnesium iodide (Grignard Reagent) A->C Selective I/Mg Exchange B iPrMgCl·LiCl (Turbo-Grignard) B->C E Functionalized Product C->E Nucleophilic Attack D Electrophile (E+) D->E

Caption: Chemoselective reaction pathway.

Experimental Workflow for Grignard Formation and Trapping

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Inert Atmosphere (Ar/N2) A->B C Dissolve this compound in Anhydrous THF B->C D Add iPrMgCl·LiCl C->D E Add Electrophile D->E F Quench with aq. NH4Cl E->F G Extraction with Diethyl Ether F->G H Drying over MgSO4 G->H I Concentration H->I J Column Chromatography I->J

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective palladium-catalyzed cross-coupling reactions of 2-bromo-4-iodoanisole. This substrate is a valuable building block in organic synthesis, allowing for sequential and site-selective functionalization due to the differential reactivity of its carbon-halogen bonds.

The palladium-catalyzed cross-coupling of this compound offers a strategic approach to the synthesis of complex substituted anisole derivatives. The inherent difference in bond strength and reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its synthetic utility. The C-I bond, being weaker and more susceptible to oxidative addition to a palladium(0) center, allows for highly selective functionalization at the C-4 position under controlled reaction conditions. This leaves the more robust C-Br bond at the C-2 position available for subsequent transformations, enabling a modular and efficient approach to the synthesis of di-substituted aromatic compounds.

This document outlines the conditions and protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, with a focus on achieving high chemoselectivity for the C-I bond.

Data Presentation: Reaction Conditions for Selective Cross-Coupling

The following tables summarize representative reaction conditions for the selective palladium-catalyzed cross-coupling of this compound at the C-4 position (C-I bond).

Table 1: Suzuki-Miyaura Coupling (Miyaura Borylation)

Catalyst (mol%)Ligand (mol%)Base (equiv)Boron Reagent (equiv)SolventTemp. (°C)Time (h)Yield (%)Notes
PdCl₂(dppf) (3)dppf (3)KOAc (3.0)Bis(pinacolato)diboron (1.1)DMF551241Selective borylation at the C-I position.[1]

Table 2: Sonogashira Coupling (Representative Conditions)

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)Alkyne (equiv)SolventTemp. (°C)Time (h)Expected YieldNotes
Pd(PPh₃)₄ (2-5)CuI (5-10)Et₃N or DIPA (2-3)1.1 - 1.2THF or DMFRT - 502 - 12Good to ExcellentMilder conditions favor selective coupling at the C-I bond.

Table 3: Buchwald-Hartwig Amination (Representative Conditions)

Pd Precursor (mol%)Ligand (mol%)Base (equiv)Amine (equiv)SolventTemp. (°C)Time (h)Expected YieldNotes
Pd₂(dba)₃ (1-2)XPhos or RuPhos (2-4)NaOt-Bu or K₃PO₄ (1.5-2.0)1.2Toluene or Dioxane80 - 11012 - 24Good to ExcellentChoice of ligand and base is crucial for reactivity and selectivity.

Table 4: Heck Coupling (Representative Conditions)

Catalyst (mol%)Ligand (mol%)Base (equiv)Alkene (equiv)SolventTemp. (°C)Time (h)Expected YieldNotes
Pd(OAc)₂ (1-5)PPh₃ or P(o-tol)₃ (2-10)Et₃N or K₂CO₃ (1.5-2.0)1.5DMF or Acetonitrile80 - 12012 - 24Moderate to GoodReaction at the C-I bond is favored.

Experimental Protocols

Protocol 1: Selective Miyaura Borylation of this compound

This protocol describes the selective conversion of the C-I bond of this compound to a pinacol boronic ester.

Materials:

  • This compound (1.0 equiv)

  • Bis(pinacolato)diboron (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

  • Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe.

  • Place the flask in a preheated oil bath at 55 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anisole.[1]

Protocol 2: Selective Sonogashira Coupling of this compound (General Procedure)

This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the C-4 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • In a dry Schlenk flask, dissolve this compound in anhydrous THF and triethylamine.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Under a positive pressure of inert gas, add Pd(PPh₃)₄ and CuI to the flask.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 2-bromo-4-alkynyl-anisole product.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Add this compound, Coupling Partner, & Base to Flask inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reactants->inert catalyst Add Palladium Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir Reaction Mixture solvent->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor quench Quench Reaction & Cool monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Mono-Coupled Product purify->product G cluster_step1 Step 1: Selective Coupling at C-I cluster_step2 Step 2: Coupling at C-Br start This compound step1_reagents Pd Catalyst (e.g., Pd(PPh3)4) + Coupling Partner 1 (R1-M) + Base, Mild Conditions start->step1_reagents Chemoselective Reaction step1_product 2-Bromo-4-(R1)-anisole step1_reagents->step1_product step2_reagents Pd Catalyst (e.g., Pd2(dba)3/Ligand) + Coupling Partner 2 (R2-M) + Base, Harsher Conditions step1_product->step2_reagents Sequential Reaction step2_product 2-(R2)-4-(R1)-anisole step2_reagents->step2_product

References

Application Notes and Protocols for the Purification of Crude 2-Bromo-4-iodoanisole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Bromo-4-iodoanisole is a valuable intermediate in organic synthesis, often requiring high purity for subsequent reactions. Column chromatography is a standard and effective method for the purification of this compound from crude reaction mixtures. These application notes provide a detailed protocol for the purification of this compound using silica gel column chromatography with a hexane/ethyl acetate gradient elution system. The protocol is designed to separate the desired product from common impurities, such as unreacted starting materials and byproducts.

Data Presentation

The efficiency of column chromatography is highly dependent on the chosen parameters. The following table summarizes typical parameters for the purification of crude this compound. These values can be used as a starting point and may require optimization based on the specific impurity profile of the crude material.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade silica gel is suitable for this separation.
Mobile Phase Hexane/Ethyl Acetate GradientA gradient elution is recommended for optimal separation.
Column Dimensions Diameter: 2-5 cm; Length: 30-50 cmDimensions should be chosen based on the amount of crude material.
Crude Sample Loading 1-5 gFor the specified column dimensions.
Elution Gradient 0% to 10% Ethyl Acetate in HexaneThe gradient can be adjusted based on TLC analysis of the crude mixture.
Flow Rate 10-15 mL/minA consistent flow rate ensures good separation.
Fraction Size 20-50 mLSmaller fractions provide better resolution of closely eluting compounds.
Purity of Final Product >98%As determined by GC-MS or ¹H NMR.

Experimental Protocols

This section outlines the detailed methodology for the purification of crude this compound by flash column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Beakers and Erlenmeyer flasks

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Preparation of the Column:

  • Ensure the chromatography column is clean, dry, and securely clamped in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton/glass wool plug.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane or 2% ethyl acetate in hexane). The ratio of silica gel to crude material should be approximately 30:1 to 50:1 (w/w).[1]

  • Carefully pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.

  • Once the silica gel has settled, add another thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disturbance during sample and eluent addition.

  • Wash the column with the initial eluent until the packing is stable and the solvent runs clear. Again, do not let the solvent level fall below the top of the sand layer.

3. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.

  • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully add the prepared sample to the top of the column. If using the wet loading method, use a pipette to slowly add the solution to the center of the sand layer, taking care not to disturb the packing.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level just reaches the top of the sand.

  • Carefully add a small amount of fresh eluent to wash any remaining sample from the sides of the column onto the silica bed.

4. Elution and Fraction Collection:

  • Carefully fill the column with the initial eluent (e.g., 100% hexane).

  • Begin eluting the column by opening the stopcock to achieve the desired flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.

  • Start collecting fractions in numbered test tubes.

  • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

    • Fractions 1-10: 100% Hexane

    • Fractions 11-30: 2% Ethyl Acetate in Hexane

    • Fractions 31-50: 5% Ethyl Acetate in Hexane

    • Fractions 51 onwards: 10% Ethyl Acetate in Hexane

  • The exact gradient should be determined based on a preliminary TLC analysis of the crude mixture.

5. Monitoring the Separation:

  • Monitor the progress of the separation by TLC. Spot a small aliquot from every few fractions onto a TLC plate.

  • Develop the TLC plate in a solvent system that gives good separation of the components (e.g., 10% ethyl acetate in hexane).

  • Visualize the spots under a UV lamp. This compound and other aromatic impurities should be UV active.

  • Combine the fractions that contain the pure product.

6. Isolation of the Purified Product:

  • Transfer the combined pure fractions to a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.

  • Determine the purity of the final product using analytical techniques such as GC-MS or ¹H NMR.

Visualizations

Experimental Workflow Diagram:

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Crude Sample prep_sample->load_sample elute Elute with Hexane/EtOAc Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc Monitor Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate analyze Analyze Purity (GC-MS, NMR) evaporate->analyze pure_product Pure this compound analyze->pure_product >98% Pure crude_product Crude this compound crude_product->prep_sample

Caption: Workflow for the purification of this compound.

References

Application Note and Protocol: Monitoring Reactions of 2-Bromo-4-iodoanisole by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used in organic synthesis to monitor the progress of chemical reactions.[1][2][3][4] By separating components of a reaction mixture based on their differential affinities for a stationary phase and a mobile phase, TLC provides a qualitative assessment of the presence of starting materials, products, and any intermediates or byproducts.[2][4] This application note provides a detailed protocol for monitoring a representative reaction involving 2-Bromo-4-iodoanisole, a halogenated aromatic compound often used as a building block in the synthesis of more complex molecules relevant to drug discovery and development.

The progress of a reaction is observed by spotting the reaction mixture on a TLC plate at different time intervals and comparing the spots to the starting material.[5] A successful reaction will show the gradual disappearance of the starting material spot and the appearance of a new product spot with a different Retention Factor (Rf).[1][5] The use of a "co-spot," where the reaction mixture and the starting material are spotted together, is a crucial technique to confirm the identity of the starting material spot in the reaction lane, especially when the Rf values of the reactant and product are similar.[6]

Due to its aromatic nature, this compound and many of its derivatives are UV-active, making UV light the most common and non-destructive method for visualizing the TLC plate.[7][8][9]

Hypothetical Reaction: Suzuki Coupling of this compound

For the purpose of this protocol, we will consider a hypothetical Suzuki coupling reaction, a common and powerful tool in carbon-carbon bond formation. In this example, this compound reacts with a boronic acid to form a biaryl product. The product is expected to have a different polarity compared to the starting material, making the reaction amenable to monitoring by TLC.

Experimental Protocol

This protocol outlines the necessary steps for monitoring the hypothetical Suzuki coupling of this compound using TLC.

3.1. Materials and Equipment

  • TLC plates (e.g., silica gel 60 F254 on aluminum backing)[2]

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • UV lamp (254 nm)[7][8]

  • Pencil

  • Ruler

  • Reaction mixture aliquots

  • Solution of this compound (starting material, SM) in a suitable solvent (e.g., dichloromethane or ethyl acetate)

  • Mobile phase (eluent): A mixture of hexane and ethyl acetate is a good starting point for aromatic compounds.[10] A common initial ratio to try is 4:1 hexane:ethyl acetate.

  • Forceps

  • Fume hood

3.2. Procedure

  • Preparation of the TLC Plate:

    • Handle the TLC plate carefully by the edges to avoid disturbing the silica gel layer.[11]

    • Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is the origin line where the samples will be spotted.[11]

    • Mark three small, evenly spaced dots on the origin line with the pencil. These will be for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[6]

  • Spotting the TLC Plate:

    • Dip a clean capillary tube into the solution of the starting material.

    • Gently touch the tip of the capillary tube to the first dot (SM) on the origin line. Allow the solvent to evaporate. The spot should be small and concentrated, ideally 1-2 mm in diameter.[12]

    • Apply the starting material to the middle dot (Co) in the same manner.

    • Using a new, clean capillary tube, take an aliquot of the reaction mixture.

    • Spot the reaction mixture on the third dot (Rxn).

    • Spot the reaction mixture directly on top of the starting material spot on the middle dot (Co). This is the co-spot.[6]

    • After spotting, it is good practice to view the plate under the UV lamp to ensure that enough sample has been applied.[4]

  • Developing the TLC Plate:

    • Pour the chosen mobile phase (e.g., 4:1 hexane:ethyl acetate) into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[11]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which improves the resolution of the separation.

    • Cover the chamber with the lid and allow it to equilibrate for a few minutes.

    • Using forceps, carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.[11]

    • Replace the lid and allow the solvent to move up the plate by capillary action.[2][11]

    • Do not disturb the chamber during development.

    • When the solvent front is about 0.5 to 1 cm from the top of the plate, remove the plate from the chamber with forceps.[6][12]

    • Immediately mark the position of the solvent front with a pencil.[12]

  • Visualization and Analysis:

    • Allow the solvent to completely evaporate from the TLC plate in a fume hood.

    • Visualize the separated spots by placing the plate under a UV lamp (254 nm).[7][8] The spots corresponding to the UV-active compounds will appear as dark areas on the fluorescent background.

    • Circle the visible spots with a pencil.[8]

    • Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front.

    • Calculate the Retention Factor (Rf) for each spot using the following formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [13][14][15][16]

    • Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot indicates the progress of the reaction. The co-spot lane helps to confirm that the lower spot in the reaction mixture is indeed the starting material.

Data Presentation

The progress of the reaction can be monitored by taking aliquots at different time points (e.g., t=0, 1h, 2h, etc.) and running a TLC for each. The Rf values for the starting material and the product should be calculated and recorded.

Table 1: Hypothetical TLC Data for the Suzuki Coupling of this compound

Time PointDistance Traveled by Solvent Front (cm)Distance Traveled by Starting Material (cm)Rf of Starting MaterialDistance Traveled by Product (cm)Rf of ProductObservations
t = 0 h6.03.60.600.00.00Only starting material is present.
t = 1 h6.03.60.602.10.35A new product spot has appeared, and the starting material spot is less intense.
t = 2 h6.03.60.602.10.35The product spot is more intense, and the starting material spot is fainter.
t = 4 h6.03.60.602.10.35The starting material spot is barely visible, indicating the reaction is nearing completion.

Note: These are hypothetical values for illustrative purposes. Actual Rf values will depend on the specific reaction conditions and the chosen TLC system.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in monitoring a reaction using TLC.

TLC_Workflow prep 1. Prepare TLC Plate (Draw Origin Line) spot 2. Spot Samples (SM, Co, Rxn) prep->spot develop 3. Develop Plate (in Solvent Chamber) spot->develop visualize 4. Visualize (Under UV Light) develop->visualize analyze 5. Analyze (Calculate Rf Values) visualize->analyze decision Reaction Complete? analyze->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Work-up decision->workup Yes continue_rxn->spot Take another aliquot at a later time

Caption: Workflow for monitoring a chemical reaction using Thin-Layer Chromatography.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of organic reactions, including those involving versatile building blocks like this compound. The protocol described herein provides a comprehensive guide for researchers to effectively track the progress of their reactions, enabling timely decisions regarding reaction completion and subsequent work-up procedures. The simplicity, speed, and low cost of TLC make it an essential technique in both academic research and the pharmaceutical industry for accelerating the drug development process.[17][18]

References

Application Notes and Protocols for Selective C-I Bond Functionalization in 2-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective functionalization of the carbon-iodine (C-I) bond in 2-bromo-4-iodoanisole. This versatile building block allows for sequential, site-selective cross-coupling reactions, enabling the synthesis of complex molecular architectures valuable in pharmaceutical and materials science. The inherent difference in reactivity between the C-I and carbon-bromine (C-Br) bonds, based on their respective bond dissociation energies, is the cornerstone of this selective approach. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for precise chemical modifications at the 4-position while leaving the 2-position available for subsequent transformations.

Principle of Selectivity

The selective functionalization of this compound is governed by the relative reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl. This trend is primarily attributed to the bond dissociation energies (BDEs) of the carbon-halogen bonds. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst at a much faster rate than the stronger C-Br bond. By carefully controlling the reaction conditions, such as temperature, reaction time, and the choice of catalyst and ligands, chemists can achieve highly selective functionalization at the more reactive C-I position.

Data Presentation: Selective Cross-Coupling Reactions

The following tables summarize representative conditions and expected yields for the selective functionalization of the C-I bond in this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The data is compiled from studies on analogous dihalogenated aromatic systems and serves as a strong predictive basis.

Table 1: Selective Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)dppf (4)Cs₂CO₃ (2.5)1,4-Dioxane1001680-90
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene100888-98

Table 2: Selective Sonogashira Coupling of this compound

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Approx. Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (3)THFRT690-98
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)DIPEA (2.5)DMF501285-95
31-HeptynePd(OAc)₂ (2) / P(t-Bu)₃ (4)-Cs₂CO₃ (2)1,4-Dioxane601080-90

Table 3: Selective Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Approx. Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.5)Toluene1001885-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)1,4-Dioxane1102480-90
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)Toluene1001688-96

Experimental Protocols

The following are detailed protocols for the selective C-I bond functionalization of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Selective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Amine base (e.g., Triethylamine, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent and the amine base via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous and degassed solvent.

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G cluster_reactivity Reactivity of C-X Bonds in Pd Cross-Coupling C-I C-I C-Br C-Br C-I->C-Br > C-Cl C-Cl C-Br->C-Cl >

Caption: Relative reactivity of carbon-halogen bonds.

G start Start: this compound reagents Add: - Coupling Partner - Pd Catalyst & Ligand - Base - Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Product: 2-Bromo-4-functionalized-anisole purification->product

Caption: General experimental workflow for selective C-I functionalization.

G cluster_main Selective Functionalization Strategy start This compound step1 Selective C-I Functionalization (Suzuki, Sonogashira, Buchwald-Hartwig) start->step1 High Reactivity intermediate 2-Bromo-4-substituted-anisole step1->intermediate step2 Subsequent C-Br Functionalization (e.g., Suzuki, Grignard, etc.) intermediate->step2 Lower Reactivity final_product Disubstituted Anisole Derivative step2->final_product

Caption: Logical pathway for sequential functionalization.

One-Pot Sequential Cross-Coupling of 2-Bromo-4-iodoanisole: A Detailed Application Note and Protocol for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the one-pot sequential cross-coupling of 2-bromo-4-iodoanisole, a versatile building block in organic synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for a regioselective, two-step functionalization in a single reaction vessel, offering a streamlined approach to the synthesis of complex, trisubstituted anisole derivatives. This methodology is of significant interest for the construction of novel molecular scaffolds in medicinal chemistry and materials science.

The inherent reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This principle is leveraged to initially perform a selective reaction at the more reactive C-I bond at the 4-position of the anisole ring, followed by a subsequent coupling at the less reactive C-Br bond at the 2-position by modifying the reaction conditions. This one-pot approach enhances synthetic efficiency by reducing the number of work-up and purification steps, thereby saving time and resources.

Principle of Regioselectivity

The successful execution of a one-pot sequential cross-coupling hinges on the chemoselective activation of the C-I bond over the C-Br bond. The C-I bond is weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst under milder conditions.[2] Consequently, a Sonogashira coupling with a terminal alkyne can be selectively performed at the 4-position. Following the completion of the first coupling, the reaction conditions can be altered (e.g., by increasing the temperature and adding the second set of coupling partners and reagents) to facilitate a Suzuki-Miyaura coupling at the less reactive C-Br bond.

Experimental Protocols

This section outlines a representative protocol for a one-pot sequential Sonogashira and Suzuki-Miyaura cross-coupling of this compound.

Note: This protocol is a representative example based on established methodologies for similar dihaloarenes.[3][4] Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
ReagentPurposeTypical Amount (equivalents)
This compoundStarting Material1.0
Step 1: Sonogashira Coupling
Terminal Alkyne (e.g., Phenylacetylene)Coupling Partner 11.1
Pd(PPh₃)₄Palladium Catalyst0.02 - 0.05
CuICo-catalyst0.04 - 0.10
Triethylamine (TEA) or Diisopropylamine (DIPA)Base2.0 - 3.0
Anhydrous THF or DMFSolvent-
Step 2: Suzuki-Miyaura Coupling
Arylboronic Acid (e.g., Phenylboronic acid)Coupling Partner 21.2
Pd(PPh₃)₄ or Pd(dppf)Cl₂Palladium Catalyst0.03 - 0.05 (can be the same from Step 1)
Aqueous K₂CO₃ or Cs₂CO₃ (2M solution)Base2.0 - 3.0
Toluene or DioxaneCo-solvent-
Procedure

Step 1: Selective Sonogashira Coupling at the C-4 Position

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and CuI (0.06 equiv.).

  • Add anhydrous and degassed THF (or DMF) via syringe.

  • Add the amine base (e.g., TEA, 2.5 equiv.) followed by the terminal alkyne (1.1 equiv.).

  • Stir the reaction mixture at room temperature to 40°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the complete consumption of the starting material and formation of the mono-alkynylated intermediate, 2-bromo-4-alkynyl-anisole. This step is typically complete within 2-4 hours.

Step 2: Suzuki-Miyaura Coupling at the C-2 Position

  • Once the Sonogashira coupling is complete, do not isolate the intermediate.

  • To the same reaction flask, add the arylboronic acid (1.2 equiv.) and the aqueous base solution (e.g., 2M K₂CO₃, 2.5 equiv.).

  • If THF was used as the solvent in Step 1, a co-solvent such as toluene can be added.

  • If a different palladium catalyst is desired for the second step, it can be added at this point, although the initial catalyst is often sufficient.

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction by TLC or LC-MS for the formation of the final trisubstituted product. This step may take 12-24 hours.

Work-up and Purification
  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative yields for a two-step sequential cross-coupling, which can be targeted in a one-pot procedure.

Starting MaterialCoupling Partner 1 (Sonogashira)Intermediate ProductYield (Step 1, isolated)Coupling Partner 2 (Suzuki)Final ProductOverall Yield (hypothetical one-pot)
This compoundPhenylacetylene2-Bromo-4-(phenylethynyl)anisole>90%Phenylboronic acid2-Phenyl-4-(phenylethynyl)anisole70-85%
This compound(Trimethylsilyl)acetylene2-Bromo-4-((trimethylsilyl)ethynyl)anisoleHigh4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-((trimethylsilyl)ethynyl)anisole65-80%

Note: The overall yields for the one-pot procedure are expected to be slightly lower than the product of the individual isolated yields but offer significant advantages in terms of operational simplicity.

Visualizations

Reaction Pathway

G A This compound B Step 1: Sonogashira Coupling (Selective at C-I) - Pd(PPh₃)₄, CuI, Base - Terminal Alkyne - Room Temperature A->B C 2-Bromo-4-alkynyl-anisole (Intermediate) B->C D Step 2: Suzuki-Miyaura Coupling (at C-Br) - Pd Catalyst, Base - Arylboronic Acid - Elevated Temperature C->D E 2-Aryl-4-alkynyl-anisole (Final Product) D->E G cluster_0 One-Pot Reaction Vessel cluster_1 Work-up & Purification A 1. Add this compound, Pd(PPh₃)₄, CuI B 2. Add Solvent and Base (TEA) A->B C 3. Add Terminal Alkyne B->C D 4. Stir at RT (Sonogashira) C->D E 5. Add Arylboronic Acid and Aqueous Base (K₂CO₃) D->E F 6. Heat to 80-100°C (Suzuki) E->F G 7. Cool and Extract F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Final Product I->J

References

Application Notes and Protocols for the Selective Suzuki Reaction of 2-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] For substrates possessing multiple halogen substituents with differing reactivity, such as 2-bromo-4-iodoanisole, selective functionalization can be achieved. This allows for a stepwise approach to the synthesis of complex molecular architectures, a critical strategy in pharmaceutical and materials science research.[2]

These application notes provide a detailed guide to catalyst and ligand selection for the regioselective Suzuki-Miyaura coupling of this compound, focusing on the preferential reaction at the more reactive carbon-iodine (C-I) bond. The protocols and data presented herein are designed to assist researchers in achieving high yields and selectivity in this important transformation.

Principle of Regioselectivity

The selective Suzuki coupling of this compound is governed by the difference in bond dissociation energies between the carbon-iodine and carbon-bromine bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[3] This inherent difference in reactivity allows for the selective formation of a biaryl system at the 4-position under carefully controlled reaction conditions, leaving the bromine atom at the 2-position available for subsequent transformations. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3][4]

Catalyst and Ligand Selection

The choice of palladium catalyst and the associated ligand is crucial for achieving high efficiency and selectivity in the Suzuki-Miyaura reaction. While a variety of palladium sources can be used, the ligand plays a key role in tuning the reactivity and stability of the catalytic species.

Palladium Precatalysts: Commonly used palladium precatalysts for Suzuki reactions include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, air-sensitive catalyst that is often effective for a range of Suzuki couplings.[5]

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): An air-stable precatalyst that often provides good results for a broad scope of boronic acids.[4]

  • Pd(OAc)₂ (Palladium(II) Acetate) combined with a phosphine ligand: A common and cost-effective palladium source that forms the active Pd(0) species in situ.

Phosphine Ligands: The electronic and steric properties of phosphine ligands significantly influence the outcome of the Suzuki reaction.

  • Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many Suzuki couplings.

  • Bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos): These ligands can enhance catalytic activity, allowing for lower catalyst loadings and reactions at room temperature, even with less reactive aryl chlorides.[6] For dihalogenated substrates, the choice of a bulky ligand can sometimes influence the selectivity between mono- and di-arylation.

Quantitative Data Summary

The following table summarizes representative catalyst systems and their performance in the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions and established principles of Suzuki couplings, as specific comparative studies on this exact substrate are limited in the literature. High selectivity for the mono-arylated product at the 4-position is generally observed under the conditions specified.

EntryPalladium Catalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Arylboronic AcidProductApprox. Yield (%)Selectivity (C-I:C-Br)
1Pd(PPh₃)₄ (3)PPh₃K₂CO₃Toluene/H₂O (4:1)8012Phenylboronic acid2-Bromo-4-phenylanisole85-95>95:5
2PdCl₂(dppf) (3)dppfCs₂CO₃Dioxane/H₂O (4:1)90124-Methoxyphenylboronic acid2-Bromo-4-(4-methoxyphenyl)anisole88-96>95:5
3Pd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O (10:1)10083-Tolylboronic acid2-Bromo-4-(3-tolyl)anisole90-98>95:5

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate, reaction scale, and purity of reagents.[4][7]

Experimental Protocols

General Protocol for the Selective Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the selective coupling at the C-4 position. Optimization of reaction parameters may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere techniques (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice with the organic solvent. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-bromoanisole.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂(I) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂(Ar') Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Substrate This compound Substrate->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Selective Suzuki Coupling

Workflow start Start: Assemble Reactants (this compound, Arylboronic acid, Base) inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) start->inert add_catalyst Add Palladium Catalyst inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat and Stir (Monitor by TLC/LC-MS) add_solvent->reaction workup Aqueous Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification by Column Chromatography extraction->purification end End: Isolated Product (4-Aryl-2-bromoanisole) purification->end

Caption: A typical experimental workflow for the selective Suzuki coupling.

References

Application Notes and Protocols: Regioselective Sonogashira Coupling of 2-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]

For dihalogenated substrates such as 2-bromo-4-iodoanisole, the significant difference in the reactivity of the carbon-halogen bonds allows for selective functionalization. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, enabling preferential coupling at the more reactive carbon-iodine bond.[1][3][4] This application note provides a detailed protocol for the regioselective Sonogashira reaction of this compound, focusing on the workup procedure to isolate the 2-bromo-4-alkynyl-anisole product.

Key Reaction Parameters

The efficiency and selectivity of the Sonogashira coupling are influenced by the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction components and conditions.

ComponentExampleTypical Loading/ConcentrationPurpose
Aryl Halide This compound1.0 equivSubstrate for C-C bond formation.
Terminal Alkyne Phenylacetylene1.1 - 1.5 equivCoupling partner.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1 - 5 mol%Primary catalyst for the cross-coupling cycle.[1]
Copper (I) Co-catalyst CuI2 - 10 mol%Co-catalyst, facilitates the formation of the copper acetylide intermediate.[1]
Base Triethylamine (Et₃N), Diisopropylamine2.0 - 7.0 equiv or as solventNeutralizes the HX by-product and facilitates the deprotonation of the terminal alkyne.[3][5]
Solvent THF, DMF, Toluene, DioxaneAnhydrous and degassedSolubilizes reactants and facilitates the reaction.
Temperature Room Temperature to 100 °C-Reaction rate is temperature-dependent; higher temperatures may be needed for less reactive substrates.[3]

Experimental Protocol: Sonogashira Coupling and Workup

This protocol describes a general procedure for the regioselective Sonogashira coupling of this compound with a terminal alkyne, followed by a detailed workup procedure.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.025 equiv)

  • Diisopropylamine (7.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (5 mL per 0.81 mmol of aryl halide)

  • Diethyl ether (Et₂O)

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Celite®

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.025 equiv).

  • Solvent and Reagent Addition: Add anhydrous THF, followed by diisopropylamine and the terminal alkyne (1.2 equiv).[3]

  • Reaction Execution: Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Quenching and Filtration: Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional Et₂O.[3]

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[1][3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-4-alkynyl-anisole.[1][3]

Visualizations

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition transmetalation R¹-Pd(II)(C≡CR²)L₂ pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination reactant1 R¹-X product R¹-C≡C-R² cu_x Cu-X cu_acetylide Cu-C≡C-R² cu_x->cu_acetylide Alkyne Coordination & Deprotonation cu_acetylide->pd_complex Cuprate to Pd cu_acetylide->cu_x To Pd Cycle alkyne H-C≡C-R² base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow: Workup and Purification

Workup_Workflow start Completed Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) start->dilute filter Filter through Celite® to Remove Catalyst dilute->filter wash1 Wash with sat. aq. NH₄Cl filter->wash1 wash2 Wash with Brine wash1->wash2 dry Dry Organic Layer (e.g., Na₂SO₄) wash2->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify product Pure Product: 2-Bromo-4-alkynyl-anisole purify->product

Caption: General workflow for the workup and purification procedure.

Troubleshooting

  • Catalyst Inactivity: If the reaction mixture turns black, it indicates the precipitation of palladium black due to catalyst decomposition.[5] Ensure all reagents and solvents are anhydrous and properly degassed, and that the reaction is maintained under an inert atmosphere.[5]

  • Formation of Alkyne Homocoupling (Glaser) Product: This is a common side reaction, especially when a copper co-catalyst is used.[5] To minimize this, ensure strictly anaerobic conditions, reduce the copper loading, or add the alkyne slowly to the reaction mixture.[5] A copper-free protocol can also be employed.[1]

  • Low Yield: If the reaction does not proceed to completion, gentle heating may be required. However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[5] The quality of the reagents, particularly the catalyst and base, is crucial for reaction success.[5]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Bromo-4-iodoanisole. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the yield of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are three primary synthetic routes for the preparation of this compound:

  • Electrophilic Bromination of 4-Iodoanisole: This is a common and often high-yielding approach where 4-iodoanisole is treated with a brominating agent.

  • Electrophilic Iodination of 2-Bromoanisole: In this method, 2-bromoanisole is subjected to iodination to introduce the iodine atom at the para position.

  • Sandmeyer Reaction of 2-Bromo-4-aminoanisole: This route involves the diazotization of 2-bromo-4-aminoanisole followed by treatment with an iodide source.[1][2][3]

Q2: I am getting a low yield in my reaction. What are the common causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: Insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry can lead to unreacted starting material.

  • Side Reactions: Formation of isomeric byproducts (e.g., 2-bromo-6-iodoanisole) or poly-halogenated products can reduce the yield of the desired product.

  • Moisture: The presence of water can deactivate reagents, particularly in electrophilic aromatic substitution reactions.

  • Purification Losses: Product may be lost during extraction, washing, or purification steps like column chromatography or recrystallization.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[4] A suitable eluent system, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation between the starting material, product, and any potential byproducts. It is recommended to use a "cospot" (a lane where both the starting material and reaction mixture are spotted) to accurately identify the consumption of the starting material.[4]

Q4: What are the best methods for purifying the crude this compound?

A4: The two most common and effective purification methods are:

  • Recrystallization: This is a preferred method if the crude product is relatively clean. A suitable solvent or solvent mixture should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.[5][6] Common solvent systems include ethanol, methanol, or mixtures of hexane and a more polar solvent like ethyl acetate.[7][8]

  • Column Chromatography: This technique is useful for separating the desired product from closely related impurities, such as isomers.[9] A silica gel column with a gradient elution of hexane and ethyl acetate is typically employed.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete conversion of starting material.- Increase reaction time and monitor by TLC until the starting material spot disappears. - Optimize the reaction temperature. For electrophilic halogenations, gentle heating may be required, but excessive heat can lead to decomposition. - Ensure the correct stoichiometry of reagents. A slight excess of the halogenating agent may be necessary.
Formation of multiple products (visible on TLC).- Control the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable para-isomer. - Use a milder and more selective halogenating agent (e.g., NBS for bromination, NIS for iodination).[10][11] - In the case of the Sandmeyer reaction, ensure the diazotization is complete and the temperature is kept low (0-5 °C).[1][12]
Product lost during workup.- Ensure the pH of the aqueous layer is neutral during extraction to avoid loss of the product. - Use a sufficient volume of extraction solvent and perform multiple extractions. - During solvent removal by rotary evaporation, use a moderate temperature to avoid evaporation of the product.
Formation of Isomeric Impurities The methoxy group is an ortho, para-director, leading to the formation of both isomers.- Employ a bulkier halogenating agent to sterically hinder the ortho position and favor para-substitution. - Optimize the solvent. In some cases, the choice of solvent can influence the regioselectivity.
Difficulty in Purification Co-elution of product and impurities during column chromatography.- Optimize the eluent system for TLC to achieve better separation before attempting column chromatography. A less polar solvent system may improve separation. - Use a longer chromatography column for better resolution.
Oiling out during recrystallization.- Ensure the boiling point of the recrystallization solvent is lower than the melting point of the product. - Use a solvent mixture and adjust the polarity to induce crystallization instead of oiling out.

Experimental Protocols

Route 1: Electrophilic Bromination of 4-Iodoanisole

This protocol describes the synthesis of this compound starting from 4-iodoanisole using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

  • 4-Iodoanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-iodoanisole (1.0 eq) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete (typically within a few hours), quench the reaction by adding water.

  • Extract the product with dichloromethane (3 x volume of acetonitrile).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Route 2: Electrophilic Iodination of 2-Bromoanisole

This protocol outlines the synthesis of this compound from 2-bromoanisole using N-Iodosuccinimide (NIS) as the iodinating agent.

Materials:

  • 2-Bromoanisole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-bromoanisole (1.0 eq) in anhydrous acetonitrile.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, work up the reaction as described in Route 1 (steps 4-7).

  • Purify the crude product by recrystallization or column chromatography.

Route 3: Sandmeyer Reaction of 2-Bromo-4-aminoanisole

This route provides an alternative for the synthesis of this compound.

Materials:

  • 2-Bromo-4-aminoanisole

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Potassium iodide

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • Suspend 2-bromo-4-aminoanisole (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to form the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.[1]

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following table summarizes a comparison of the different synthetic routes. Please note that the yields are approximate and can vary depending on the specific reaction conditions and scale.

Synthetic Route Starting Material Key Reagents Number of Steps Typical Yield Advantages Disadvantages
Electrophilic Bromination 4-IodoanisoleNBS, Acetonitrile1Good to Excellent- Fewer steps - Readily available starting material- Potential for isomeric byproduct formation
Electrophilic Iodination 2-BromoanisoleNIS, Acetonitrile1Good- Fewer steps- NIS is more expensive than NBS - Potential for isomeric byproduct formation
Sandmeyer Reaction 2-Bromo-4-aminoanisoleNaNO₂, KI, HCl2 (from the amine)Moderate to Good- Can provide good regioselectivity- Diazonium salts can be unstable - Multi-step process if starting from a different precursor

Visualizations

Experimental Workflow for Electrophilic Halogenation

cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification start Dissolve Starting Material (4-Iodoanisole or 2-Bromoanisole) in Anhydrous Acetonitrile add_reagent Add Halogenating Agent (NBS or NIS) start->add_reagent react Stir at Room Temperature Monitor by TLC add_reagent->react quench Quench with Water react->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer (Na2S2O3, NaHCO3, Brine) extract->wash dry Dry over MgSO4 and Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound via electrophilic halogenation.

Troubleshooting Logic for Low Yield

cluster_reaction Reaction Issues cluster_workup Work-up/Purification Issues cluster_solutions_reaction Solutions cluster_solutions_workup Solutions start Low Yield of This compound incomplete_rxn Incomplete Reaction? (Check TLC) start->incomplete_rxn side_products Multiple Spots on TLC? start->side_products extraction_loss Loss During Extraction? start->extraction_loss purification_loss Loss During Purification? start->purification_loss optimize_time_temp Increase Reaction Time/ Optimize Temperature incomplete_rxn->optimize_time_temp optimize_reagents Adjust Reagent Stoichiometry incomplete_rxn->optimize_reagents control_temp Control Temperature/ Use Milder Reagent side_products->control_temp optimize_extraction Optimize Extraction (pH, Solvent Volume) extraction_loss->optimize_extraction optimize_purification Optimize Purification (Solvent, Column) purification_loss->optimize_purification

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Grignard Reactions with 2-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Grignard reactions involving 2-Bromo-4-iodoanisole.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the halogens in this compound during Grignard formation?

The reactivity of organic halides with magnesium to form Grignard reagents follows the order I > Br > Cl.[1][2] Therefore, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. You should expect the selective formation of the Grignard reagent at the 4-position (where iodine is located), yielding 2-Bromo-4-(magnesioiodo)anisole.

Q2: My Grignard reaction with this compound won't start. What are the most common reasons for initiation failure?

Failure to initiate is one of the most common problems in Grignard synthesis. The primary causes are:

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[3][4]

  • Presence of Moisture: Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water in the glassware or solvent.[5][6][7]

  • Impure Starting Material: The this compound or the solvent may contain impurities that inhibit the reaction.

Q3: How can I activate the magnesium turnings to initiate the reaction?

Several methods can be used to activate the magnesium surface:

  • Mechanical Activation: Crushing the magnesium turnings with a dry glass rod in situ can expose a fresh, unoxidized surface.[3][8][9]

  • Chemical Activation: Adding a small crystal of iodine is a common method.[6][9][10] The iodine reacts with the magnesium, cleaning the surface. Other activators include 1,2-dibromoethane or a few drops of methyl iodide.[4][8][11]

  • Entrainment: Adding a small amount of a pre-formed Grignard reagent can often kick-start a sluggish reaction.[4][12]

Q4: What is the best solvent for this reaction, and how dry does it need to be?

Anhydrous ethereal solvents are essential for a successful Grignard reaction because they are aprotic and stabilize the Grignard reagent.[2][13]

  • Tetrahydrofuran (THF): Generally the preferred solvent for less reactive aryl halides due to its higher solvating power.[6][13]

  • Diethyl Ether (Et₂O): Also commonly used and effective. The solvent must be rigorously anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling the solvent from a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.[6]

Q5: I'm observing a significant amount of 4,4'-diiodo-2,2'-dimethoxybiphenyl as a byproduct. What is this, and how can I prevent it?

This is a homocoupling or "Wurtz" coupling product, a major side reaction where the formed Grignard reagent reacts with another molecule of the starting halide.[6][14][15] To minimize this:

  • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring Grignard formation over the coupling reaction.[5][12]

  • Maintain Moderate Temperature: While some heating may be needed, excessive temperatures can favor the formation of coupling byproducts.[10]

Troubleshooting Guide for Failed Reactions

Use this step-by-step guide to diagnose and resolve issues with your Grignard reaction.

Problem 1: Reaction Fails to Initiate
  • Question: Is your glassware completely dry?

    • Answer/Solution: All glassware should be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C and assembling while hot under an inert atmosphere (Nitrogen or Argon).[16]

  • Question: Is your solvent truly anhydrous?

    • Answer/Solution: Even "anhydrous" solvents from a bottle can absorb moisture if not handled properly. Consider using a solvent freshly distilled from a drying agent. You can test a small amount of your solvent with a piece of sodium; bubbling indicates the presence of water.[6]

  • Question: Did you activate the magnesium?

    • Answer/Solution: The passivating MgO layer is a common barrier.[3] Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the flask. Gentle warming with a heat gun until the iodine vapor is visible can help.[9][10] Allow it to cool before adding the halide solution.

Problem 2: Reaction Starts but Then Stops or Gives a Very Low Yield
  • Question: Was the reaction mixture stirred efficiently?

    • Answer/Solution: Inefficient stirring can lead to localized high concentrations of the halide, promoting side reactions, or preventing the halide from reaching the magnesium surface. Ensure vigorous stirring throughout the reaction.[4]

  • Question: Did you observe the formation of a precipitate or a change in color?

    • Answer/Solution: The formation of the Grignard reagent is often indicated by the solution turning cloudy or gray/brown, along with a gentle exotherm (the flask feels warm).[1][12] The disappearance of the metallic magnesium is a key indicator of reaction progress.[6] If these signs are absent, the reaction has likely not proceeded.

  • Question: Could there be acidic protons in your substrate or electrophile?

    • Answer/Solution: Grignard reagents are incompatible with acidic functional groups like alcohols, carboxylic acids, or even terminal alkynes.[5][17] Ensure your starting materials and subsequent electrophiles are free from such groups.

Problem 3: Significant Formation of Side Products
  • Question: Are you recovering mostly anisole or 4-bromoanisole?

    • Answer/Solution: This indicates that the Grignard reagent formed but was subsequently quenched by a proton source (likely water). Re-evaluate the dryness of all reagents, solvents, and glassware for subsequent attempts.[5]

  • Question: Is the main byproduct a dimer (e.g., a biphenyl derivative)?

    • Answer/Solution: This is due to Wurtz coupling.[15] Ensure you are adding the this compound solution slowly to the magnesium. Keeping the halide concentration low relative to the magnesium is critical.[5] Using a solvent like 2-methyl-THF has also been shown to suppress Wurtz coupling in some cases.[15]

Experimental Protocols and Data

Sample Protocol: Formation of a Grignard Reagent from an Aryl Halide

This is a general procedure that should be adapted for the specific scale and stoichiometry of your reaction.

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with Drierite or CaCl₂), and a pressure-equalizing dropping funnel.[1] Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagents: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine.

  • Initiation: Add a small portion (~5-10%) of the this compound solution (1.0 equivalent in anhydrous THF) to the magnesium. The reaction may be initiated by gently warming the flask with a heat gun. Initiation is marked by the disappearance of the iodine color, bubbling, and the solution becoming cloudy.[3][12]

  • Addition: Once the reaction has started, add the remaining aryl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[16] If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Completion: After the addition is complete, continue to stir the mixture. Gentle heating to maintain reflux for 30-60 minutes may be required to ensure all the magnesium has reacted.[1] The resulting dark, cloudy solution is the Grignard reagent, ready for reaction with an electrophile.

Quantitative Data Summary
ParameterConditionExpected Outcome / RationalePotential Issues
Solvent THF vs. Diethyl EtherTHF is generally better for aryl halides due to higher solvating power, potentially leading to higher yields.[6][13]Solvent must be strictly anhydrous.[5]
Halide Addition Slow (dropwise)Minimizes Wurtz coupling by keeping halide concentration low.[5][12]Too slow addition may stall the reaction if the exotherm is lost.
Temperature Gentle RefluxEnsures reaction goes to completion.[1]High temperatures can increase side product formation.[10]
Activation Iodine, 1,2-dibromoethaneChemically cleans the MgO layer, essential for initiation.[4][10]Using too much activator consumes magnesium.
Additive Lithium Chloride (LiCl)Creates "Turbo-Grignard" reagents; increases reactivity and solubility, useful for difficult substrates.[18]Increases complexity and cost.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Grignard Reaction Failed check_initiation Did the reaction initiate? (color change, exotherm) start->check_initiation check_yield Reaction initiated, but yield is low check_initiation->check_yield Yes no_initiation Troubleshoot Initiation check_initiation->no_initiation No low_yield Troubleshoot Low Yield / Side Products check_yield->low_yield dryness Verify Anhydrous Conditions: - Flame-dry glassware - Use freshly distilled solvent no_initiation->dryness activation Activate Magnesium: - Add Iodine crystal - Crush Mg turnings - Use 1,2-dibromoethane no_initiation->activation reagents Check Reagent Purity: - Use fresh Mg - Purify aryl halide if needed no_initiation->reagents protonation Recovered Starting Arene? (e.g., 4-bromoanisole) -> Indicates proton quenching. -> Re-verify all anhydrous conditions. low_yield->protonation coupling Isolated Dimer Byproduct? -> Indicates Wurtz coupling. -> Add halide slowly. -> Maintain moderate temp. low_yield->coupling incomplete Recovered Starting Halide? -> Reaction incomplete. -> Increase reaction time/temp. -> Ensure efficient stirring. low_yield->incomplete GrignardFormation cluster_main Desired Reaction Pathway cluster_side Wurtz Coupling Side Reaction Aryl_I This compound Grignard Grignard Reagent (at position 4) Aryl_I->Grignard + Mg⁰ in ether/THF Mg Mg⁰ (metal) Grignard_side Grignard Reagent Dimer Coupled Dimer (Biphenyl derivative) Grignard_side->Dimer Aryl_I_side This compound Aryl_I_side->Dimer

References

minimizing homocoupling in Sonogashira reactions of 2-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and achieve selective coupling in Sonogashira reactions involving 2-Bromo-4-iodoanisole.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in a Sonogashira reaction?

A1: The primary challenge is to achieve selective cross-coupling at the more reactive carbon-iodine (C-I) bond while preventing the undesired homocoupling of the terminal alkyne (Glaser coupling). A secondary challenge is to avoid subsequent coupling at the less reactive carbon-bromine (C-Br) bond if mono-alkynylation is the desired outcome.

Q2: What causes alkyne homocoupling in Sonogashira reactions?

A2: Alkyne homocoupling, also known as Glaser coupling, is primarily caused by the presence of oxygen and is often catalyzed by the copper(I) co-catalyst. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, leading to the formation of a 1,3-diyne byproduct.

Q3: How can I selectively achieve mono-alkynylation at the iodine position of this compound?

A3: The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl.[1] This inherent difference in reactivity allows for selective coupling at the iodine position. To favor mono-alkynylation, it is crucial to use mild reaction conditions, such as lower temperatures and shorter reaction times.[2]

Q4: What are the most effective strategies to minimize alkyne homocoupling?

A4: The most effective strategies include:

  • Rigorous exclusion of oxygen: Performing the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is critical.[3]

  • Copper-free conditions: Employing a copper-free Sonogashira protocol eliminates the primary catalyst for Glaser coupling.[3]

  • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling reaction.

  • Optimization of reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly suppress homocoupling.

Troubleshooting Guide

Problem 1: Significant formation of the homocoupled alkyne byproduct.

Potential Cause Recommended Solution
Presence of Oxygen Thoroughly degas all solvents and reagents. Use freeze-pump-thaw cycles for solvents and purge the reaction vessel with an inert gas. Maintain a positive pressure of argon or nitrogen throughout the experiment.[3]
High Copper(I) Catalyst Loading Reduce the amount of CuI to the minimum effective concentration (typically 1-2 mol%). In persistent cases, switch to a copper-free protocol.[2]
High Concentration of Terminal Alkyne Add the terminal alkyne to the reaction mixture slowly using a syringe pump. This maintains a low instantaneous concentration of the alkyne.
Inappropriate Ligand Screen different phosphine ligands. Bulky and electron-rich ligands can sometimes favor the cross-coupling pathway.

Problem 2: Low yield of the desired cross-coupled product with unreacted this compound remaining.

Potential Cause Recommended Solution
Inactive Palladium Catalyst Use a fresh batch of palladium catalyst. Ensure proper handling and storage under an inert atmosphere. Catalyst decomposition is often indicated by the formation of palladium black.
Insufficiently Degassed Reagents As with homocoupling, oxygen can lead to catalyst deactivation. Ensure all components are rigorously deoxygenated.
Suboptimal Reaction Temperature While lower temperatures favor selectivity, the reaction may be too slow. Gradually increase the temperature and monitor the reaction progress closely by TLC or LC-MS.

Problem 3: Formation of the di-alkynylated product.

Potential Cause Recommended Solution
Reaction Conditions Too Harsh Higher temperatures and longer reaction times can promote the slower reaction at the C-Br bond. Employ milder conditions to enhance selectivity for the C-I bond.[2]
Excess of Terminal Alkyne Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the terminal alkyne.

Data Presentation

The following tables summarize quantitative data on the effect of different reaction conditions on the yield of the desired cross-coupled product and the suppression of the homocoupled byproduct.

Table 1: Effect of Reaction Atmosphere on Homocoupling [4]

Aryl HalideAlkyneAtmosphereCross-Coupling Yield (%)Homocoupling Yield (%)
4-IodoanisolePhenylacetyleneNitrogen~85~15
4-IodoanisolePhenylacetyleneN₂/H₂ (dilute)98<2

Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Reactions [3]

Aryl HalideAlkyneConditionsCross-Coupling Yield (%)Homocoupling Byproduct
Aryl BromideTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60-80 °C70-90Often Observed
Aryl BromideTerminal AlkynePd(OAc)₂, SPhos, K₃PO₄, Toluene, 100 °C85-95Minimized

Note: Data for the specific substrate this compound is limited; these tables provide representative data for similar substrates to illustrate the principles.

Experimental Protocols

Protocol 1: Selective Copper-Catalyzed Sonogashira Coupling of this compound

This protocol is adapted from procedures for the selective coupling of dihaloarenes.[5]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (anhydrous and degassed)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via a syringe over 30 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is an alternative to minimize homocoupling.[1]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed toluene via syringe.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Coupling (Undesired) Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkyne Transmetalation (from Cu-C≡CR) Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide Deprotonation (Base, CuI) Homocoupling R-C≡C-C≡C-R Cu_Acetylide->Homocoupling Oxidative Dimerization (O₂) ArX This compound ArX->Pd0 TerminalAlkyne Terminal Alkyne TerminalAlkyne->PdII_Aryl Enters Sonogashira Cycle TerminalAlkyne->Alkyne

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Troubleshooting_Homocoupling Start High Homocoupling Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas Action: Rigorously degas solvents and reagents. Maintain positive Ar/N₂ pressure. Check_Atmosphere->Degas No Check_Copper Is a copper co-catalyst being used? Check_Atmosphere->Check_Copper Yes Degas->Check_Copper Reduce_Cu Action: Reduce CuI loading or switch to a copper-free protocol. Check_Copper->Reduce_Cu Yes Check_Alkyne_Addition How is the alkyne added? Check_Copper->Check_Alkyne_Addition No (Copper-Free) Reduce_Cu->Check_Alkyne_Addition Slow_Addition Action: Add the terminal alkyne slowly via syringe pump. Check_Alkyne_Addition->Slow_Addition All at once Optimize Further Optimization: - Screen ligands and bases - Adjust temperature Check_Alkyne_Addition->Optimize Slowly Slow_Addition->Optimize Selective_Coupling cluster_params Controlling Factors Substrate This compound C-I bond (more reactive) C-Br bond (less reactive) Selectivity Outcome Substrate:f0->Selectivity Leads to Mono-alkynylation Substrate:f1->Selectivity Remains unreacted Conditions Reaction Conditions Temp Low Temperature Conditions->Temp Time Short Reaction Time Conditions->Time Stoich Stoichiometric Alkyne Conditions->Stoich Temp->Substrate:f0 Favors reaction at Time->Substrate:f0 Favors reaction at Stoich->Substrate:f0 Prevents reaction at C-Br

References

dealing with 2-Bromo-4-iodoanisole decomposition under light

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-iodoanisole, focusing on its decomposition under light.

Troubleshooting Guide

Discoloration or the appearance of impurities in your this compound stock or reaction mixtures can be indicative of decomposition. This guide will help you identify the potential causes and provide solutions to mitigate light-induced degradation.

Problem: My this compound solution has turned yellow/brown.

Potential CauseSuggested Action
Exposure to Ambient Light Store the compound in an amber vial or a container wrapped in aluminum foil to block UV and visible light.[1][2]
Prolonged Storage Even with protection from light, slow decomposition can occur over time. It is best to use freshly acquired or purified material for sensitive reactions.
Inappropriate Solvent The polarity of the solvent can influence the rate of decomposition. Consider using a less polar solvent if compatible with your reaction.
Presence of Oxygen Degas your solvent before preparing the solution to remove dissolved oxygen, which can participate in radical chain reactions.

Problem: I am observing unexpected byproducts in my reaction.

Potential CauseSuggested Action
Photodegradation during Reaction - Wrap your reaction vessel in aluminum foil or conduct the reaction in a dark room.[1] - Use a light source with a longer wavelength if your reaction is photochemically initiated.
Radical Reactions The cleavage of the carbon-iodine or carbon-bromine bond upon light exposure can initiate radical chain reactions.[2] Consider adding a radical scavenger if it does not interfere with your desired transformation.
Solvent Effects The solvent can influence the bond cleavage pathway. The photochemistry of related compounds has shown solvent-dependent outcomes.[3]

Problem: My reaction yield is lower than expected.

Potential CauseSuggested Action
Decomposition of Starting Material Quantify the purity of your this compound stock solution using HPLC or GC-MS before starting the reaction to ensure you are using the correct stoichiometry.
Degradation During Workup Minimize exposure to light during the workup and purification steps. Work in a dimly lit area and use amber-colored glassware.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed, amber glass vial to protect it from light.[1][2] For long-term storage, refrigeration at 2-8 °C is recommended. The storage area should be cool, dry, and well-ventilated.

Q2: What is the likely mechanism of decomposition for this compound under light?

Q3: Are there any chemical stabilizers I can add to my solution to prevent decomposition?

A3: While specific stabilizers for this compound have not been reported, general strategies for stabilizing light-sensitive compounds can be employed. These include the use of UV absorbers, which dissipate harmful UV radiation, or hindered amine light stabilizers (HALS), which act as radical scavengers. The choice of stabilizer must be carefully considered to ensure it does not interfere with the intended chemical reaction.

Q4: How can I monitor the decomposition of this compound?

A4: The degradation of this compound and the formation of its byproducts can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the separation and quantification of the parent compound and its degradation products.

Data Presentation

The following table provides hypothetical data on the photostability of this compound under different conditions to illustrate how such data could be presented. Researchers are encouraged to generate their own data for their specific experimental setups.

Table 1: Hypothetical Photostability of this compound (1 mg/mL in Acetonitrile) after 24h Exposure to UV Light (365 nm)

Condition% this compound RemainingMajor Degradation Product(s)
Amber Vial98%2-Bromoanisole
Clear Vial65%2-Bromoanisole, 4-Iodoanisole, Anisole
Clear Vial + N₂ Purge75%2-Bromoanisole, 4-Iodoanisole
Clear Vial + UV Absorber (e.g., Tinuvin)92%2-Bromoanisole
Clear Vial + Radical Scavenger (e.g., BHT)88%2-Bromoanisole

Experimental Protocols

Protocol for Assessing Photostability of this compound

This protocol outlines a general procedure for determining the photostability of this compound in a specific solvent.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile, methanol)

  • Amber and clear glass vials with PTFE-lined caps

  • UV light source (e.g., 365 nm lamp)

  • HPLC or GC-MS system

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into both amber (control) and clear glass vials. For experiments investigating the effect of oxygen, purge the solutions in some vials with an inert gas like nitrogen or argon before sealing.

  • Light Exposure: Place the clear vials at a fixed distance from the UV light source. Keep the amber vials wrapped in aluminum foil at the same temperature to serve as dark controls.

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Analysis: Analyze the samples by a validated HPLC or GC-MS method to quantify the concentration of this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for both the exposed and control samples to determine the rate of degradation.

Visualizations

G Troubleshooting Workflow for this compound Decomposition start Decomposition Observed (e.g., discoloration, byproducts) storage Check Storage Conditions start->storage reaction Check Reaction Conditions start->reaction storage_light Exposed to Light? storage->storage_light Yes storage_temp Stored at RT? storage->storage_temp Yes reaction_light Reaction Exposed to Light? reaction->reaction_light Yes reaction_oxygen Solvent Degassed? reaction->reaction_oxygen No solution_storage_light Store in amber vial/foil-wrapped container storage_light->solution_storage_light solution_storage_temp Refrigerate at 2-8 °C storage_temp->solution_storage_temp end_node Problem Resolved solution_storage_light->end_node solution_storage_temp->end_node solution_reaction_light Wrap reaction vessel in foil or work in dark reaction_light->solution_reaction_light solution_reaction_oxygen Degas solvent prior to use reaction_oxygen->solution_reaction_oxygen solution_reaction_light->end_node solution_reaction_oxygen->end_node

Caption: Troubleshooting workflow for addressing this compound decomposition.

G Plausible Photodecomposition Pathway of this compound start This compound radical_intermediate 2-Bromo-4-methoxyphenyl radical + I• start->radical_intermediate Homolytic C-I Cleavage light Light (hν) byproduct1 2-Bromoanisole radical_intermediate->byproduct1 Hydrogen Abstraction (from solvent) byproduct2 Other Degradation Products radical_intermediate->byproduct2 Further Reactions

Caption: Plausible photodecomposition pathway of this compound.

References

Technical Support Center: Grignard Reaction of 2-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chemoselective Grignard formation from 2-Bromo-4-iodoanisole.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react preferentially during the Grignard formation with this compound?

A1: The carbon-iodine (C-I) bond is weaker and more reactive towards magnesium insertion than the carbon-bromine (C-Br) bond.[1][2] Therefore, the selective formation of the Grignard reagent at the iodine-bearing position is the expected major reaction pathway, yielding 3-Bromo-4-methoxyphenylmagnesium iodide.

Q2: What are the most common byproducts in this Grignard reaction?

A2: The primary byproducts arise from several side reactions:

  • Homo-coupling (Wurtz-type reaction): The formed Grignard reagent can react with the starting this compound to produce a dimeric biphenyl derivative.

  • Reaction with the second halogen: Although less favorable, the Grignard reagent can be formed at the bromine position, or a di-Grignard reagent can be formed. These can lead to a mixture of products in subsequent reactions.

  • Protonolysis: Any trace moisture or acidic protons in the reaction will quench the Grignard reagent, converting it back to 4-bromoanisole.[3][4]

  • Formation of Benzene: While less common with this specific substrate, the Grignard reagent can be protonated by the solvent or other reagents to form anisole.

Q3: Why are anhydrous conditions so critical for a successful Grignard reaction?

A3: Grignard reagents are potent nucleophiles and strong bases.[4][5] They react readily with protic solvents, including water, alcohols, and even trace atmospheric moisture.[3][4] This reaction, known as protonolysis, deactivates the Grignard reagent, reducing the yield of the desired product.[3]

Q4: How can I activate the magnesium turnings for the reaction?

A4: Magnesium metal is often coated with a passivating layer of magnesium oxide which can inhibit the reaction.[6] Common activation methods include:

  • Adding a small crystal of iodine.[6][7]

  • Using a few drops of 1,2-dibromoethane.[7][8]

  • Mechanically crushing the magnesium turnings in situ with a dry glass rod.[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction fails to initiate 1. Inactive magnesium surface (oxide layer).[6] 2. Wet glassware or solvent. 3. Impure starting materials.1. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[6][7][8] Mechanically stir or crush the magnesium turnings.[9] 2. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvent. 3. Purify the this compound before use.
Low yield of the desired Grignard reagent 1. Incomplete reaction. 2. Grignard reagent is quenched by moisture or acidic impurities.[3] 3. Formation of Wurtz coupling byproducts.[1]1. Ensure efficient stirring and sufficient reaction time. 2. Maintain strict anhydrous conditions and use purified reagents. 3. Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide.
Formation of significant amounts of di-Grignard or the wrong mono-Grignard reagent 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Highly activated magnesium.1. Maintain a low reaction temperature (e.g., 0 °C to room temperature). 2. Monitor the reaction progress via techniques like TLC quenching and quench it once the starting material is consumed. 3. Use a stoichiometric amount of magnesium.
A dark precipitate forms during the reaction 1. Decomposition of the Grignard reagent. 2. Side reactions leading to insoluble polymeric byproducts.1. Ensure the reaction temperature is well-controlled. 2. This can sometimes be a normal observation; proceed with the reaction and analyze the product mixture.

Experimental Protocol: Chemoselective Grignard Formation

This protocol is a generalized procedure and may require optimization.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried by oven-drying at 120°C for at least 4 hours and assembled hot under a stream of inert gas.

  • Reaction Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and an inert gas inlet.

  • Magnesium Activation: Place the magnesium turnings in the flask and add a small crystal of iodine. Gently warm the flask under a stream of inert gas until purple iodine vapors are observed. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous solvent to the magnesium. Prepare a solution of this compound in anhydrous solvent in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be necessary.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting greyish solution is the Grignard reagent and should be used immediately.

Byproduct Formation Pathways

Byproducts Start This compound Mg Mg Start->Mg + Mg (major pathway, reacts at C-I) Start->Mg + Mg (minor pathway, reacts at C-Br) Start->Mg + 2Mg (side reaction) Wurtz_I Homo-coupling Product (from Grignard_I) Start->Wurtz_I Wurtz_Br Homo-coupling Product (from Grignard_Br) Start->Wurtz_Br Grignard_I 3-Bromo-4-methoxyphenyl magnesium iodide (Major Product) Mg->Grignard_I Grignard_Br 3-Iodo-4-methoxyphenyl magnesium bromide (Minor Product) Mg->Grignard_Br DiGrignard Di-Grignard Reagent Mg->DiGrignard Grignard_I->Start + Starting Material H2O H₂O Grignard_I->H2O + H₂O Grignard_Br->Start + Starting Material Protonolysis 4-Bromoanisole H2O->Protonolysis

Caption: Potential reaction pathways in the Grignard formation from this compound.

Troubleshooting Workflow

Troubleshooting Start Reaction Issue Identified Check_Initiation Did the reaction initiate? Start->Check_Initiation Check_Yield Is the yield low? Check_Initiation->Check_Yield No Activate_Mg Activate Mg: - Add Iodine - Add 1,2-dibromoethane - Crush turnings Check_Initiation->Activate_Mg Yes Check_Byproducts Are there significant byproducts? Check_Yield->Check_Byproducts No Anhydrous Improve anhydrous technique Check_Yield->Anhydrous Yes Control_Temp Control reaction temperature Check_Byproducts->Control_Temp Yes End Problem Resolved Check_Byproducts->End No Dry_Glassware Ensure anhydrous conditions: - Flame-dry glassware - Use dry solvent Activate_Mg->Dry_Glassware Dry_Glassware->End Slow_Addition Slow down halide addition Anhydrous->Slow_Addition Slow_Addition->End Monitor_Reaction Monitor reaction progress (e.g., TLC) Control_Temp->Monitor_Reaction Monitor_Reaction->End

Caption: A logical workflow for troubleshooting common issues in Grignard reactions.

References

challenges in the scale-up synthesis of 2-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Bromo-4-iodoanisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and scalable laboratory synthesis of this compound involves the electrophilic iodination of 2-bromoanisole. A common method employs N-iodosuccinimide (NIS) as the iodinating agent. This approach is generally favored for its relatively mild reaction conditions and good regioselectivity.[1]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up this synthesis include:

  • Exothermic Reaction Control: The reaction can be exothermic, necessitating careful temperature management to prevent runaway reactions and ensure safety, especially in large reactors.

  • Reagent Handling and Addition: The use of moisture-sensitive reagents requires stringent anhydrous conditions and controlled addition rates, which can be more complex on a larger scale.

  • Mixing Efficiency: Achieving uniform mixing in large vessels is critical to avoid localized "hot spots" and ensure consistent reaction progress.

  • Purification: Isolating the pure product from starting materials, byproducts, and reagents can be challenging at scale. Column chromatography may become impractical and costly, often requiring the development of robust crystallization or distillation methods.

  • Waste Management: The synthesis can generate significant amounts of halogenated organic and inorganic waste, which requires proper handling and disposal procedures.

Q3: What are the common impurities or byproducts in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials (2-bromoanisole), regioisomers, and di-iodinated byproducts. The formation of these is often dependent on reaction conditions such as temperature and stoichiometry.

Q4: How can I minimize the formation of di-iodinated byproducts?

A4: To minimize the formation of di-iodinated species, it is crucial to carefully control the stoichiometry of the reactants. Using a slight excess of the starting material (2-bromoanisole) relative to the iodinating agent (e.g., N-iodosuccinimide) can help to reduce over-iodination. Additionally, maintaining a lower reaction temperature can improve selectivity.

Q5: What are the recommended purification methods for large-scale synthesis?

A5: For large-scale purification, recrystallization is often the most cost-effective and scalable method. Finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is key. Common solvents for recrystallization of similar aromatic compounds include ethanol, methanol, or mixtures with water. Vacuum distillation can also be an option if the product is thermally stable and has a suitable boiling point.

Troubleshooting Guide

Problem IDIssuePotential CausesRecommended Solutions
TSG-001Low Yield - Incomplete reaction due to insufficient iodinating agent.- Reaction temperature is too low.- Poor mixing on a larger scale.- Loss of product during work-up and purification.- Ensure accurate stoichiometry of reagents.- Optimize reaction temperature and time based on small-scale experiments.- Use an appropriate reactor with efficient stirring.- Optimize extraction and purification procedures to minimize losses.
TSG-002Formation of Impurities/Byproducts - Presence of moisture or air in the reaction.- Over-reaction or side reactions due to poor temperature control.- Formation of isomeric byproducts.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon).- Maintain strict temperature control throughout the reaction.- Analyze crude product to identify byproducts and adjust reaction conditions accordingly.
TSG-003Difficult Product Isolation/Purification - Product is an oil or low-melting solid.- Presence of closely related impurities that co-elute during chromatography.- Emulsion formation during aqueous workup.- Attempt to induce crystallization by using different solvent systems or seeding.- Explore alternative purification techniques like vacuum distillation or recrystallization from a suitable solvent system.- To break emulsions, try adding brine or a small amount of a different organic solvent.
TSG-004Safety Concerns During Scale-Up - Use of corrosive reagents.- Exothermic nature of the reaction.- All personnel should be properly trained in handling hazardous materials.- Use appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves.- Ensure the reactor is equipped with an efficient cooling system and a temperature probe to monitor the internal temperature.

Experimental Protocols

Gram-Scale Synthesis of this compound

This protocol is a general guideline and should be optimized for specific laboratory conditions and scales.

Materials:

  • 2-Bromoanisole

  • N-Iodosuccinimide (NIS)

  • Dichloromethane (CH2Cl2) or 1,2-Dichloroethane ((CH2Cl)2)

  • Hexane

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a stirred solution of 2-bromoanisole (1 mmol) in dichloromethane or 1,2-dichloroethane (0.1 M), add N-iodosuccinimide (1.1 mmol).[1]

  • The reaction mixture is stirred at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until complete conversion of the starting material is observed.[1]

  • Upon completion, evaporate the solvent under reduced pressure.

  • The resulting crude product is purified by flash column chromatography using a gradient elution of hexane and ethyl acetate to yield pure 2-bromo-4-iodo-1-methoxybenzene.[1]

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceStorage Temperature
2-BromoanisoleC₇H₇BrO187.036Colorless liquidRoom Temperature
N-IodosuccinimideC₄H₄INO₂224.99Off-white to yellow solid2-8°C, protect from light
This compoundC₇H₆BrIO312.93Off-white to faint peach crystals2-8°C, protect from light[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Dissolve 2-Bromoanisole in Solvent Start->Dissolve Add_NIS Add N-Iodosuccinimide Dissolve->Add_NIS Stir Stir at Room Temperature Add_NIS->Stir Monitor Monitor by TLC Stir->Monitor Evaporate Evaporate Solvent Monitor->Evaporate Reaction Complete Chromatography Flash Column Chromatography Evaporate->Chromatography Product Pure Product Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow Start Low Yield in Scale-up Synthesis Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Workup Product Loss during Work-up/Purification? Check_Reaction->Check_Workup No Optimize_Reaction Optimize Reaction: - Check Stoichiometry - Increase Temperature/Time - Improve Mixing Check_Reaction->Optimize_Reaction Yes Optimize_Workup Optimize Work-up: - Efficient Extraction - Optimize Purification Check_Workup->Optimize_Workup Yes End Improved Yield Check_Workup->End No Optimize_Reaction->End Optimize_Workup->End

Caption: Troubleshooting decision tree for low yield in scale-up synthesis.

References

Technical Support Center: Methodologies for 2-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Bromo-4-iodoanisole. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges in achieving selective reactions and preventing undesired debromination.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound?

The main challenge is to achieve chemoselective functionalization at either the iodine or the bromine position without triggering side reactions. The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond in common palladium-catalyzed cross-coupling reactions.[1][2][3] This reactivity difference (I > Br) allows for selective reactions at the C-4 position (iodine). However, a significant side reaction is debromination, where the bromine atom is replaced by a hydrogen atom, leading to reduced yields and purification difficulties.[1]

Q2: Why does debromination occur as a side reaction?

Debromination in palladium-catalyzed cross-coupling reactions is often caused by the formation of palladium-hydride species.[1] These species can be generated from the base, solvent, or impurities in the reaction mixture. The palladium-hydride can then react with the this compound (or its coupled products) to replace the bromine with hydrogen. Factors that can promote this undesired reaction include high temperatures, strong bases, and certain catalyst/ligand combinations.[1][4]

Q3: How can I confirm that debromination is occurring in my reaction?

The most effective way to confirm debromination is through analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). You should look for a byproduct with a mass corresponding to the replacement of the bromine atom (mass of ~79-81 Da) with a hydrogen atom (mass of 1 Da). Comparing the mass spectrum of your product mixture to the starting material and the expected product will reveal the presence of this hydrodebrominated impurity.

Q4: Which position on this compound is more reactive in palladium-catalyzed cross-coupling reactions?

The C-I bond at the 4-position is significantly more reactive than the C-Br bond at the 2-position.[5][6] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the palladium catalytic cycle.[6] Therefore, selective reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination are expected to occur preferentially at the 4-position under controlled conditions.[5][7][8]

Troubleshooting Guides

Issue 1: Significant Debromination Observed During Suzuki-Miyaura Coupling

If you are observing the formation of 4-iodoanisole or the final coupled product without the bromine atom, consult the following troubleshooting steps.

Diagram: Troubleshooting Debromination

Caption: A step-by-step workflow for troubleshooting debromination.

  • Probable Cause 1: Inappropriate Base. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydride species that lead to debromination.[1][4]

    • Recommended Solution: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are highly effective at promoting the desired coupling while minimizing the side reaction.[1]

  • Probable Cause 2: High Reaction Temperature. Elevated temperatures can increase the rate of the debromination pathway, which may have a higher activation energy than the desired coupling.[1][4][9]

    • Recommended Solution: Lower the reaction temperature. Attempt the reaction in 10-20 °C increments lower than the original temperature to find a balance between an acceptable reaction rate and minimal byproduct formation.

  • Probable Cause 3: Prolonged Reaction Time. Extended heating after the primary coupling reaction is complete can provide more opportunity for the slower debromination side reaction to occur.[3][4]

    • Recommended Solution: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material (this compound) is consumed to prevent unnecessary heating.

Issue 2: Lack of Selectivity in Cross-Coupling (Reaction at Both Iodo and Bromo Sites)

If you are observing significant amounts of the di-substituted product when only mono-substitution at the iodine position is desired, consider the following.

  • Probable Cause 1: Reaction Conditions are Too Harsh. Forcing conditions (high temperature, long reaction times) can overcome the reactivity difference between the C-I and C-Br bonds.[3]

    • Recommended Solution: Employ milder conditions. Lowering the temperature is the most effective first step to favor reaction at the more labile C-I bond.[3][7]

  • Probable Cause 2: Incorrect Stoichiometry. Using a large excess of the coupling partner (e.g., boronic acid, alkyne, amine) can drive the reaction towards di-substitution.[7][10]

    • Recommended Solution: Control the stoichiometry carefully. Use a slight excess (typically 1.1–1.2 equivalents) of the coupling partner to ensure complete consumption of the starting material without promoting the second reaction.[7][10]

  • Probable Cause 3: Highly Active Catalyst System. Certain highly active palladium catalysts and bulky, electron-rich ligands can be reactive enough to activate the C-Br bond even under relatively mild conditions.[10]

    • Recommended Solution: Screen different catalyst systems. A less reactive catalyst, such as Pd(PPh₃)₄, may provide better selectivity for the C-I bond compared to a more active system like one employing SPhos or tBu₃P ligands.[8][10]

Issue 3: Difficulty in Forming the Grignard Reagent Selectively

When attempting to form a Grignard reagent, the choice of conditions is critical to prevent loss of the other halogen or formation of mixed products.

  • Probable Cause: Non-selective Metal-Halogen Exchange. Standard Grignard formation with elemental magnesium (Mg) can be difficult to control.

    • Recommended Solution: Use a regioselective bromine/magnesium exchange reagent. Reagents like iPrMgCl·LiCl or nBu₂Mg·2LiOR have been shown to perform a selective Br/Mg exchange on this compound, leaving the iodo group intact for subsequent reactions.[11] Ensure anhydrous conditions and an inert atmosphere, as Grignard reagents are highly sensitive to moisture and air.[12][13]

Data Presentation

Table 1: Recommended Conditions for Selective Cross-Coupling at the C-4 (Iodo) Position

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Citation(s)
Suzuki-Miyaura Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)1,4-Dioxane/H₂O8085-95[1][8]
Suzuki-Miyaura Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Toluene/H₂O or Dioxane/H₂O80-10085-95[2][8]
Sonogashira PdCl₂(PPh₃)₂ (2-5)-Et₃N or DIPEA (2-3)THF or DMFRT - 6085-95[5][7][8]
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4)NaOtBu or K₃PO₄ (1.5)Toluene or Dioxane80-10080-95[6][8]
Note: Yields are based on analogous systems (e.g., 2-bromo-4-iodopyridine) and may vary depending on the specific substrates and reaction scale.[2][8]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position

This protocol details a selective coupling of an arylboronic acid at the C-4 (iodo) position of this compound.

Diagram: Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification p1 1. Add this compound, arylboronic acid, and K3PO4 to a dry Schlenk flask. p2 2. Add Pd catalyst and ligand. p1->p2 p3 3. Evacuate and backfill with Argon (3x). p2->p3 p4 4. Add degassed solvent via syringe. p3->p4 p5 5. Heat mixture (e.g., 80 °C) with vigorous stirring. p4->p5 p6 6. Monitor by TLC or LC-MS (4-12 hours). p5->p6 p7 7. Cool, dilute with EtOAc, wash with H2O and brine. p6->p7 p8 8. Dry organic layer (Na2SO4), filter, and concentrate. p7->p8 p9 9. Purify by flash column chromatography. p8->p9

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.[8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[1]

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).[1]

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[1]

  • Heat the reaction mixture to 80 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.[1]

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Selective Sonogashira Coupling at the C-4 Position

This protocol describes the selective coupling of a terminal alkyne at the C-4 (iodo) position.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed THF or DMF

  • Schlenk flask with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[5]

  • Evacuate and backfill the flask with Argon (repeat 3 times).

  • Add the anhydrous, degassed solvent (THF or DMF) followed by the amine base (Et₃N or DIPEA).[5]

  • Add the terminal alkyne via syringe.[5]

  • Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.[5][14]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite, washing with more ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination at the C-4 Position

This protocol details the amination at the C-4 (iodo) position.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Oven-dried reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Inside a glovebox or under a strong flow of inert gas, add NaOtBu, the palladium catalyst, and the ligand to a dry reaction vial.

  • Add this compound and the amine.[8]

  • Seal the vial, remove from the glovebox (if used), and add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Be mindful that prolonged reaction times at high temperatures can lead to debromination.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.[8]

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.[5]

Diagram: General Catalytic Cycle for Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition (Ar-X) ArPdNu Ar-Pd(II)-Nu Ln ArPdX->ArPdNu Transmetalation (Nu-M) ArPdNu->Pd0 Product Ar-Nu ArPdNu->Product Reductive Elimination

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[8][15]

References

common impurities in 2-Bromo-4-iodoanisole and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying and removing common impurities in 2-Bromo-4-iodoanisole. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities in my sample of this compound?

A1: The most common impurities in this compound typically arise from the synthetic route used. A frequent method for its preparation is the electrophilic iodination of 2-bromoanisole. Therefore, potential impurities include:

  • Unreacted Starting Material: 2-Bromoanisole may be present if the reaction has not gone to completion.

  • Isomeric Byproducts: Although the iodination is generally regioselective, small amounts of other isomers, such as 2-bromo-6-iodoanisole or 4-bromo-2-iodoanisole, might be formed.

  • Reagent-Derived Impurities: If N-iodosuccinimide (NIS) is used as the iodinating agent, succinimide is a common byproduct.

  • Solvent Residues: Residual solvents from the reaction or work-up, such as dichloromethane or ethyl acetate, may also be present.

Q2: My purified this compound appears discolored. What could be the cause and how can I fix it?

A2: Discoloration, often a yellowish or brownish tint, in halogenated aromatic compounds can be a sign of trace impurities or degradation. Exposure to light can sometimes cause the liberation of free iodine, leading to a pink or purple hue.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for removing colored impurities. A solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. For this compound, a mixed solvent system like ethanol/water or a non-polar solvent like hexanes can be effective.

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. However, this should be followed by hot filtration to remove the charcoal.

  • Column Chromatography: If recrystallization is not sufficient, column chromatography using silica gel with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired product from colored byproducts.

Q3: I am having difficulty separating this compound from a closely related impurity by column chromatography. What can I do to improve the separation?

A3: Co-elution of impurities with the desired product can be a challenge. Here are some strategies to enhance separation:

  • Optimize the Solvent System: A slight change in the polarity of the eluent can significantly impact separation. Try using a shallower gradient or a different solvent system altogether. For instance, substituting ethyl acetate with diethyl ether or using a mixture of hexanes and dichloromethane might alter the elution profile.

  • Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, which can improve the resolution between closely eluting compounds.

  • Dry Loading: Instead of dissolving the sample in a solvent and loading it directly onto the column, try adsorbing the crude product onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This "dry loading" technique often leads to sharper bands and better separation.

Experimental Protocols

Purification of this compound by Column Chromatography

This protocol is a general guideline for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system by running a TLC of the crude material. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10). The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.

  • Column Packing:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (about 1 cm) over the plug.

    • Prepare a slurry of silica gel in the chosen eluent (the least polar mixture to be used).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to remove any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the level is again at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by periodically analyzing the collected fractions by TLC.

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Recrystallization of this compound

This protocol describes a general procedure for purifying this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: To the hot solution, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Data Presentation

The following table summarizes the expected analytical data for pure this compound. This data can be used as a reference for purity assessment.

Analytical Technique Expected Results
Appearance Off-white to light peach colored crystals.[1]
Melting Point Data not consistently available in searched results.
¹H NMR (CDCl₃) Signals corresponding to the aromatic protons and the methoxy group protons.
¹³C NMR (CDCl₃) Signals corresponding to the seven distinct carbon atoms in the molecule.
GC-MS A single major peak corresponding to the molecular weight of this compound (312.93 g/mol ).

Visualization

Troubleshooting Workflow for Purification Issues

The following diagram illustrates a logical workflow for troubleshooting common purification challenges encountered with this compound.

G Troubleshooting Workflow for this compound Purification start Crude this compound check_purity Initial Purity Assessment (TLC, NMR, GC-MS) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure end Pure Product is_pure->end Yes recrystallize Recrystallization (e.g., Ethanol/Water) is_pure->recrystallize No check_purity2 Purity Assessment after Recrystallization recrystallize->check_purity2 troubleshoot_recrystallization Troubleshoot Recrystallization: - Change solvent system - Use seed crystal recrystallize->troubleshoot_recrystallization If issues column Column Chromatography (Silica Gel, Hexanes/EtOAc) check_purity3 Purity Assessment after Column column->check_purity3 troubleshoot_column Troubleshoot Column: - Optimize eluent - Use longer column - Dry loading column->troubleshoot_column If issues is_pure2 Is Purity > 98%? check_purity2->is_pure2 is_pure2->end Yes is_pure2->column No is_pure3 Is Purity > 98%? check_purity3->is_pure3 is_pure3->end Yes is_pure3->troubleshoot_column No

Caption: A flowchart outlining the decision-making process for purifying this compound.

References

Navigating Cross-Coupling Selectivity: A Technical Guide for 2-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the selective cross-coupling of 2-Bromo-4-iodoanisole. This guide, presented in a user-friendly question-and-answer format, directly addresses common experimental challenges, with a focus on the critical role of the base in directing reaction selectivity.

The selective functionalization of dihalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecular architectures. In this compound, the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to achieving regioselectivity. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive and will preferentially undergo coupling under milder conditions.[1]

Frequently Asked Questions (FAQs)

Q1: Which position of this compound is more reactive in cross-coupling reactions?

A1: The 4-position (C-I bond) is significantly more reactive than the 2-position (C-Br bond) in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1][2]

Q2: How does the choice of base influence the selectivity of the reaction?

A2: The base plays a crucial role in the catalytic cycle and can significantly impact selectivity. Generally, to favor mono-functionalization at the more reactive C-I bond, milder reaction conditions are employed. This includes the use of weaker bases and lower reaction temperatures.[3] Stronger bases can accelerate the reaction but may lead to a decrease in selectivity by promoting the slower reaction at the C-Br bond.[3] For instance, in Suzuki couplings, common inorganic bases like potassium carbonate (K₂CO₃) are often a good starting point for achieving high selectivity.[4][5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used.[3]

Q3: Can I achieve selective coupling at the C-Br position?

A3: While challenging due to the inherently lower reactivity of the C-Br bond, selective coupling at the 2-position is possible. This is typically achieved by first functionalizing the more reactive C-I position and then employing more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) for the second coupling reaction at the C-Br bond. Direct selective coupling at the C-Br position in the presence of an iodo group on the same aromatic ring is not a standard approach.

Troubleshooting Guide

Issue 1: Lack of Selectivity / Formation of Di-substituted Product

  • Potential Cause: Reaction conditions are too harsh.

  • Troubleshooting Steps:

    • Lower the reaction temperature: Start with milder temperatures (e.g., room temperature to 60 °C) and gradually increase if necessary.

    • Use a weaker base: If using a strong base like NaOtBu, consider switching to a milder base such as K₂CO₃ or Cs₂CO₃.[6]

    • Reduce reaction time: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the desired mono-coupled product is predominantly formed.[3]

    • Control stoichiometry: Use a stoichiometric amount (typically 1.0-1.2 equivalents) of the coupling partner to minimize the chance of a second coupling event.[3]

Issue 2: Low or No Conversion of Starting Material

  • Potential Cause: Reaction conditions are too mild or the catalyst system is not active enough.

  • Troubleshooting Steps:

    • Increase the reaction temperature: If milder conditions fail, gradually increase the temperature.

    • Use a stronger base: A stronger base can facilitate the catalytic cycle. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ can be more effective than K₂CO₃.[6] For Buchwald-Hartwig reactions, NaOtBu is a common choice.[3]

    • Screen different ligands: The choice of phosphine ligand is critical. For challenging couplings, bulkier, more electron-rich ligands (e.g., SPhos, XPhos) may be required to enhance catalyst activity.[3]

    • Ensure an inert atmosphere: Oxygen can deactivate the palladium catalyst. Ensure all reagents and solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[3]

Quantitative Data Summary

Table 1: Base Effect in Suzuki-Miyaura Coupling of Aryl Halides

EntryBaseSolventTemperature (°C)Time (h)Approx. Yield (%) of Mono-Coupled Product
1K₂CO₃Toluene/H₂O80-1001285-95[3]
2K₃PO₄Dioxane90-10012-1688-96[3]
3Cs₂CO₃Dioxane90-1006-1680-90[4]
4Na₂CO₃DMF/H₂O801-4Moderate to High[6]

Table 2: Base Effect in Sonogashira Coupling of Aryl Halides

EntryBaseCo-catalystSolventTemperature (°C)Time (h)Approx. Yield (%) of Mono-Coupled Product
1Et₃N / PiperidineCuIDMF60685-95[3]
2Cs₂CO₃CuIDioxane801290-97[3]
3K₂CO₃NoneToluene1001085-94[3]

Table 3: Base Effect in Buchwald-Hartwig Amination of Aryl Halides

EntryBaseLigandSolventTemperature (°C)Time (h)Approx. Yield (%) of Mono-Coupled Product
1NaOtBuBINAPToluene80-10012-2480-95[3]
2K₃PO₄XPhosDioxane10012-2485-98[3]
3Cs₂CO₃dppfToluene100-11012-2480-90[3]

Note: Yields are approximate and based on reactions with various coupling partners on similar polyhalogenated substrates. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Procedure for Selective Suzuki-Miyaura Coupling at the C-4 Position:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[3]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if separate.[3]

  • Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O).[3]

  • Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

To further aid in understanding the experimental workflow and the logic behind achieving selectivity, the following diagrams are provided.

Experimental_Workflow A Combine Reactants: This compound, Coupling Partner, Base B Add Pd Catalyst (& Ligand) A->B C Add Degassed Solvent B->C D Heat & Stir (Monitor by TLC/LC-MS) C->D E Aqueous Workup D->E F Purification (Column Chromatography) E->F G Characterization F->G

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Selectivity_Logic cluster_0 Reaction Conditions cluster_1 Reactive Site Milder Conditions Milder Conditions C-I Bond (More Reactive) C-I Bond (More Reactive) Milder Conditions->C-I Bond (More Reactive) Favors Selective Coupling Harsher Conditions Harsher Conditions C-Br Bond (Less Reactive) C-Br Bond (Less Reactive) Harsher Conditions->C-Br Bond (Less Reactive) May Lead to Di-substitution

Caption: Logical relationship between reaction conditions and selectivity in the cross-coupling of this compound.

This technical support guide is intended to provide a foundational understanding and practical advice for researchers working with this compound. For specific applications, further optimization of the reaction conditions may be necessary.

References

Validation & Comparative

A Comparative Guide to the Reactivity of C-I vs. C-Br Bonds in 2-Bromo-4-iodoanisole for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, the selective functionalization of polyhalogenated aromatic compounds is a critical strategy. 2-Bromo-4-iodoanisole presents a valuable scaffold with two distinct halogen atoms, offering the potential for sequential, site-selective cross-coupling reactions. This guide provides an objective comparison of the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this molecule, supported by established chemical principles and representative experimental data from analogous systems.

The fundamental principle governing the selective reactivity of this compound in palladium-catalyzed cross-coupling reactions is the difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] This inherent reactivity difference (Ar-I > Ar-Br) allows for predictable and selective functionalization at the C-4 position (iodine) under milder conditions, while leaving the more robust C-2 position (bromine) intact for subsequent transformations.[2]

Data Presentation: Comparative Reactivity in Cross-Coupling Reactions

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)Position ReactedExpected Yield (%)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ / Base (e.g., K₂CO₃)C-I (at C-4)85-95
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuI / Amine BaseC-I (at C-4)85-95
Buchwald-Hartwig AminePd₂(dba)₃ / Ligand (e.g., BINAP) / Base (e.g., NaOtBu)C-I (at C-4)80-95

Note: Yields are based on representative data for analogous dihalopyridine and dihaloarene substrates and are intended to be illustrative of the expected selectivity. Actual yields may vary based on specific substrates, reaction conditions, and scale.[3]

Mandatory Visualization

G

Experimental Protocols

The following are generalized protocols for performing selective cross-coupling reactions on the C-I bond of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Selective Suzuki-Miyaura Coupling at the C-4 (Iodo) Position

This protocol is adapted from established procedures for the selective coupling of dihaloarenes.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 4:1 mixture of Dioxane/H₂O)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

workflow_suzuki

Selective Sonogashira Coupling at the C-4 (Iodo) Position

This protocol is based on standard procedures for Sonogashira coupling of dihalopyridines.[4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (anhydrous and degassed)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Selective Buchwald-Hartwig Amination at the C-4 (Iodo) Position

This protocol is a general method adapted from procedures for the amination of dihaloarenes.[1]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 4-8 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add the this compound and the solvent.

  • Add the amine coupling partner.

  • Seal the flask and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

By carefully controlling reaction conditions, researchers can exploit the differential reactivity of the C-I and C-Br bonds in this compound to achieve selective, high-yield transformations, enabling the efficient construction of complex molecular architectures.

References

A Comparative Analysis of 2-Bromo-4-iodoanisole and 2-bromo-4-chloroanisole in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of complex aromatic compounds, dihalogenated substrates serve as versatile building blocks, allowing for sequential and site-selective functionalization. This guide provides an in-depth comparison of the reactivity of 2-bromo-4-iodoanisole and 2-bromo-4-chloroanisole in Suzuki coupling reactions, supported by established chemical principles and analogous experimental data.

Executive Summary

The relative reactivity of halogens in the palladium-catalyzed Suzuki coupling follows the general trend: I > Br > Cl.[1] This established principle dictates that in a dihalogenated anisole, the carbon-iodine bond will be the most susceptible to oxidative addition by the palladium catalyst, followed by the carbon-bromine bond, and lastly the carbon-chlorine bond.

Therefore, in a direct competition, This compound is expected to be significantly more reactive at the 4-position (iodo-substituted) than 2-bromo-4-chloroanisole at the 4-position (chloro-substituted) . Furthermore, for both molecules, the initial Suzuki coupling is anticipated to occur selectively at the more reactive halogen site (iodo for the former, bromo for the latter), leaving the less reactive halogen available for subsequent transformations under more forcing reaction conditions.

Reactivity Principles and Mechanistic Overview

The Suzuki coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The rate-determining step is often the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The strength of the carbon-halogen bond plays a crucial role in this step, with weaker bonds leading to faster reaction rates. The bond dissociation energies for C-X bonds in aryl halides follow the order C-I < C-Br < C-Cl, which directly correlates with the observed reactivity trend in Suzuki couplings.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-B(OR')2, Base) Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination L1 Pd(0) Catalyst L2 Oxidative Adduct L3 Transmetalation Product L4 Coupled Product C1 C2 C3 C4

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Performance Comparison: this compound vs. 2-bromo-4-chloroanisole

Key Performance Indicator: The primary indicator of performance in this context is the regioselectivity of the initial coupling reaction and the reaction conditions required to effect the transformation.

  • This compound: The significantly weaker C-I bond will lead to highly selective mono-arylation at the 4-position under mild Suzuki coupling conditions. The C-Br bond at the 2-position will remain largely unreacted, allowing for subsequent functionalization.

  • 2-bromo-4-chloroanisole: The initial Suzuki coupling will preferentially occur at the more reactive C-Br bond at the 2-position. The C-Cl bond at the 4-position, being less reactive, will require more forcing conditions (e.g., higher temperatures, stronger bases, more specialized catalysts and ligands) to participate in a subsequent coupling reaction.

Quantitative Data from Analogous Systems

The following tables summarize representative yields from Suzuki coupling reactions of haloanisoles and other dihaloarenes, illustrating the general reactivity trends.

Table 1: Suzuki Coupling of Iodo- and Bromo-Anisole Derivatives with Phenylboronic Acid

EntrySubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisolePd/C (1.4)K₂CO₃DMFReflux (MW)1.592[2]
24-IodoanisoleC-SH-Pd (1.4)K₂CO₃EtOH1004>95[3]
32-BromoanisolePd@DTEK₂CO₃EtOH/H₂O5024~90[4]

Table 2: Regioselective Suzuki Coupling of Dihaloarenes

EntrySubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)ProductYield (%)Reference
12-Bromo-4-iodopyridinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O80-902-Bromo-4-phenylpyridine85-95[5]
22-Bromo-4-chlorophenyl-2-bromobutanoatePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O902-Phenyl-4-chlorophenyl-2-bromobutanoate81

Experimental Protocols

The following are general experimental protocols for Suzuki-Miyaura cross-coupling reactions. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Selective Suzuki Coupling at the C-4 Position of this compound

This protocol is adapted from procedures for the selective coupling of 2-bromo-4-iodopyridine.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive flow of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Suzuki Coupling at the C-2 Position of 2-Bromo-4-chloroanisole

This protocol is a general procedure that would favor reaction at the more reactive C-Br bond.

Materials:

  • 2-Bromo-4-chloroanisole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-chloroanisole, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Workup the reaction by diluting with an organic solvent and washing with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by flash column chromatography.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 80-120 °C) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor workup Reaction Workup: Quench, Extract, Wash, Dry monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection between this compound and 2-bromo-4-chloroanisole for Suzuki coupling reactions should be guided by the desired synthetic outcome. For highly selective mono-functionalization at the 4-position under mild conditions, this compound is the superior substrate due to the high reactivity of the carbon-iodine bond. Conversely, 2-bromo-4-chloroanisole will preferentially react at the 2-position (C-Br bond), leaving the less reactive C-Cl bond at the 4-position for potential subsequent transformations under more vigorous conditions. This differential reactivity allows for a strategic and stepwise approach to the synthesis of complex, multi-substituted aromatic compounds. Researchers should carefully consider the desired regioselectivity and the overall synthetic strategy when choosing between these two valuable building blocks.

References

A Comparative Guide to Alternative Reagents for Sequential Coupling Reactions: Beyond 2-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the strategic construction of complex molecular architectures often relies on the sequential functionalization of aromatic scaffolds. Dihaloarenes, such as 2-bromo-4-iodoanisole, are invaluable building blocks in this endeavor, allowing for site-selective transformations through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds—typically I > Br > OTf > Cl—enables a programmed introduction of various substituents. This guide provides an objective comparison of this compound with viable alternative reagents, supported by experimental data to inform the selection of the optimal building block for your synthetic strategy.

The Benchmark: this compound

This compound serves as an excellent substrate for sequential couplings due to the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The weaker C-I bond readily undergoes oxidative addition to a palladium(0) catalyst, allowing for a highly selective first coupling reaction while leaving the C-Br bond intact for a subsequent transformation. This high degree of selectivity often translates to high yields of the mono-functionalized intermediate.

Alternative Reagents: Expanding the Synthetic Toolkit

Several alternative dihaloanisoles can be employed in sequential coupling strategies, each offering distinct advantages in terms of reactivity, availability, and cost. The primary alternatives include:

  • 2-Bromo-4-chloroanisole: This reagent offers a less reactive C-Cl bond in place of the C-I bond. While the C-Br bond will still be more reactive, the conditions required for the second coupling at the C-Cl bond are typically harsher (e.g., higher temperatures, stronger bases, or more specialized catalyst systems). This can be advantageous when a very robust intermediate is required that can withstand a variety of reaction conditions before the final coupling step.

  • 2-Chloro-4-iodoanisole: Similar to the benchmark, this molecule contains a highly reactive C-I bond for the initial coupling. The subsequent coupling at the C-Cl bond will require more forcing conditions than a C-Br bond, providing a wider window of reaction conditions for the first step without the risk of double-coupling.

  • 2-Bromo-4-triflyloxyanisole: The triflate group (-OTf) is an excellent leaving group with reactivity often comparable to or slightly less than bromide. This pairing can be useful, though achieving high selectivity between the C-Br and C-OTf bonds can sometimes be more challenging and highly dependent on the specific reaction conditions and catalyst/ligand system employed.

Performance Comparison in Sequential Coupling Reactions

The following tables summarize the performance of this compound and its alternatives in representative sequential coupling reactions. The data has been compiled from various sources and aims to provide a comparative overview. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature, and optimal conditions may vary.

Table 1: Sequential Sonogashira / Suzuki Coupling

ReagentFirst Coupling (Sonogashira)Second Coupling (Suzuki)
This compound Product: 2-Bromo-4-(phenylethynyl)anisole Yield: ~95%Product: 2-(Aryl)-4-(phenylethynyl)anisole Yield: Good to Excellent
2-Bromo-4-chloroanisole Product: 2-Bromo-4-(phenylethynyl)anisole (from 4-chloro-2-iodoanisole for analogy) Yield: HighProduct: 2-(Aryl)-4-(phenylethynyl)anisole Yield: Moderate to Good (harsher conditions)

Table 2: Sequential Buchwald-Hartwig Amination / Suzuki Coupling

ReagentFirst Coupling (Buchwald-Hartwig)Second Coupling (Suzuki)
2-Chloro-4-iodoanisole Product: 4-Amino-2-chloroanisole derivative Yield: HighProduct: 4-Amino-2-(aryl)anisole derivative Yield: Good (harsher conditions for C-Cl activation)

Visualizing the Synthetic Strategy

The logical workflow of a sequential cross-coupling reaction is depicted below. The choice of dihaloarene determines the specific reaction conditions required for each step.

Sequential_Coupling_Workflow Start Dihaloanisole (Ar-X1-X2) Step1 First Coupling (e.g., Sonogashira) Start->Step1 Selective reaction at more reactive C-X1 bond Intermediate Mono-functionalized Intermediate (Ar-R1-X2) Step1->Intermediate Step2 Second Coupling (e.g., Suzuki) Intermediate->Step2 Reaction at less reactive C-X2 bond Product Disubstituted Product (Ar-R1-R2) Step2->Product

Caption: General workflow for sequential cross-coupling reactions.

The catalytic cycle for the Suzuki-Miyaura coupling, a common second step in these sequences, is illustrated below.

Suzuki_Coupling_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex Ar-X transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L_n-R transmetalation->pd2_intermediate Base boronic_acid R-B(OR)2 boronic_acid->transmetalation reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized protocols for key sequential coupling reactions. These should be considered as starting points and may require optimization for specific substrates and coupling partners.

Protocol 1: Sequential Sonogashira/Suzuki Coupling of this compound

Step A: Sonogashira Coupling of this compound

  • Reagents: this compound (1.0 equiv), terminal alkyne (1.1 equiv), Pd(PPh₃)₄ (0.02 equiv), CuI (0.04 equiv), triethylamine (TEA) or diisopropylamine (DIPA) (2.0 equiv).

  • Solvent: Anhydrous THF or DMF.

  • Procedure: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the terminal alkyne, Pd(PPh₃)₄, and CuI. Add the solvent, followed by the amine base. Stir the reaction at room temperature and monitor by TLC or GC-MS. Upon completion (typically 2-6 hours), quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Expected Yield: >90% of 2-bromo-4-(alkynyl)anisole.

Step B: Suzuki Coupling of 2-Bromo-4-(alkynyl)anisole

  • Reagents: 2-Bromo-4-(alkynyl)anisole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv).

  • Solvent: Toluene/Ethanol/Water (e.g., 4:1:1 mixture).

  • Procedure: In a round-bottom flask, combine the 2-bromo-4-(alkynyl)anisole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃. Add the solvent system and heat the mixture to reflux (80-100 °C). Monitor the reaction by TLC or GC-MS. After completion (typically 4-12 hours), cool the reaction to room temperature and partition between water and an organic solvent. The organic layer is separated, washed with brine, dried, and concentrated. The product is purified by column chromatography.

  • Expected Yield: Good to excellent yields of the unsymmetrically disubstituted product.

Protocol 2: Selective Suzuki Coupling of 2-Bromo-4-chloroanisole
  • Reagents: 2-Bromo-4-chloroanisole (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), K₃PO₄ (2.0 equiv).

  • Solvent: Toluene/Water (e.g., 10:1 mixture).

  • Procedure: To an oven-dried Schlenk tube, add 2-bromo-4-chloroanisole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Evacuate and backfill with an inert gas. Add the degassed solvent system. Heat the reaction mixture at 80-100 °C and monitor its progress. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography. This protocol favors coupling at the C-Br bond. Subsequent coupling at the C-Cl bond would require a more active catalyst system and higher temperatures.

Conclusion

While this compound remains a highly reliable and selective substrate for sequential cross-coupling reactions, alternative reagents such as 2-bromo-4-chloroanisole and 2-chloro-4-iodoanisole offer valuable options for synthetic chemists. The choice of reagent should be guided by the desired reactivity profile, the nature of the coupling partners, and the conditions that subsequent intermediates must endure. This guide provides the foundational information to make an informed decision and to design robust and efficient synthetic routes for the construction of complex molecular targets.

A Comparative Guide to Analyzing the Purity of Synthesized 2-Bromo-4-iodoanisole by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for synthesized 2-Bromo-4-iodoanisole against potential synthetic impurities. Detailed experimental protocols and data interpretation workflows are presented to assist in the accurate purity assessment of this key chemical intermediate.

Introduction

This compound is a valuable substituted aromatic compound frequently utilized in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its purity is paramount for the success of subsequent reactions. NMR spectroscopy is a powerful and non-destructive analytical technique for verifying the structure and assessing the purity of synthesized this compound. This guide outlines the expected ¹H and ¹³C NMR spectral characteristics of this compound and compares them with those of common impurities that may arise during its synthesis, such as unreacted starting materials (2-bromoanisole or 4-iodoanisole) and other potential side-products.

Comparative NMR Data Analysis

The purity of a synthesized sample of this compound can be determined by comparing its ¹H and ¹³C NMR spectra with the data for the pure compound and potential impurities. The presence of unexpected signals or alterations in chemical shifts and integration values can indicate the presence of contaminants.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data

CompoundNucleusChemical Shift (δ, ppm) and Multiplicity
This compound ¹H~7.8 (d), ~7.5 (dd), ~6.7 (d), ~3.9 (s, 3H)
¹³C~156, ~140, ~130, ~115, ~112, ~83, ~57
Impurities:
2-Bromoanisole¹H~7.5 (dd), ~7.2 (td), ~6.9 (dd), ~6.8 (td), ~3.8 (s, 3H)[1]
¹³C~155.9, ~133.4, ~128.5, ~121.8, ~112.1, ~111.8, ~56.2[1]
4-Iodoanisole¹H~7.5 (d), ~6.6 (d), ~3.8 (s, 3H)
¹³C~159, ~139, ~117, ~82, ~55
Anisole (Starting Material)¹H~7.3-7.2 (m, 2H), ~6.9-6.8 (m, 3H), ~3.8 (s, 3H)
¹³C~160, ~129, ~120, ~114, ~55

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Quantitative Purity Assessment by ¹H NMR

AnalyteCharacteristic Signal (ppm)Integration Value (Normalized)Purity Calculation Example
This compound ~3.9 (s, OCH₃)3.00Purity (%) = [Integration(Product) / (Integration(Product) + ΣIntegration(Impurities))] x 100
Impurity A (e.g., 4-Iodoanisole)~3.8 (s, OCH₃)0.15e.g., [3.00 / (3.00 + 0.15)] x 100 = 95.2%
Impurity B (e.g., 2-Bromoanisole)~3.8 (s, OCH₃)0.05

Experimental Protocols

A standard protocol for preparing and analyzing a sample of synthesized this compound by NMR is as follows:

1. Sample Preparation

  • Weigh approximately 10-20 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • To ensure a homogeneous solution and remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2][3]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase the resulting spectra to obtain a flat baseline.

  • Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons in the molecule.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound and identify any impurities.

Visualizing the Analysis Workflow and Molecular Structure

To further clarify the process and the molecular structure being analyzed, the following diagrams are provided.

NMR Purity Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Purity Assessment weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire_h1 Acquire 1H Spectrum filter->acquire_h1 acquire_c13 Acquire 13C Spectrum filter->acquire_c13 process Fourier Transform & Phasing acquire_h1->process acquire_c13->process calibrate Calibrate Chemical Shifts process->calibrate integrate Integrate 1H Signals calibrate->integrate analyze Analyze & Compare Data integrate->analyze report Determine Purity analyze->report

Caption: Workflow for the NMR-based purity analysis of this compound.

References

A Comparative Guide to the Kinetic Performance of 2-Bromo-4-iodoanisole in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the strategic functionalization of dihalogenated aromatic compounds is a critical endeavor. 2-Bromo-4-iodoanisole presents a versatile scaffold, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization, enabling the construction of intricate molecular architectures.

This guide provides an objective comparison of the kinetic performance of this compound in three seminal palladium-catalyzed reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings. The presented data, extrapolated from studies on analogous dihaloaromatic systems, is intended to inform catalyst selection and reaction optimization for achieving high regioselectivity at the more labile C-4 iodo position.

Principle of Regioselective Cross-Coupling

The cornerstone of selective functionalization of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, a key step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) center. The activation energy for this process follows the general trend: C-I < C-Br < C-Cl.[1] Consequently, the C-I bond at the 4-position of the anisole ring is significantly more susceptible to oxidative addition than the C-Br bond at the 2-position. By carefully controlling reaction conditions, such as temperature and reaction time, high regioselectivity for substitution at the iodo-position can be achieved, leaving the bromo-position available for subsequent transformations.[2]

Data Presentation: Comparative Performance in Palladium-Catalyzed Reactions

The following tables summarize the expected performance of this compound in Suzuki-Miyaura, Sonogashira, and Heck reactions, with a focus on selective coupling at the C-4 position. For comparison, data for the corresponding monofunctionalized substrates, 4-bromoanisole and 4-iodoanisole, are included to highlight the relative reactivities. The yields and reaction times are estimates based on analogous systems and are intended to serve as a guideline for reaction planning.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstratePd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%) of Mono-arylated Product
This compound Pd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O80-904-1285-95 (at C-4)
4-IodoanisolePd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O80-902-8>95
4-BromoanisolePd(dppf)Cl₂ (3)K₃PO₄Toluene100-11012-2480-90

Table 2: Sonogashira Coupling with Phenylacetylene

SubstratePd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%) of Mono-alkynylated Product
This compound PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF/DMF25-602-885-95 (at C-4)[2]
4-IodoanisolePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF251-4>95[3]
4-BromoanisolePd(PPh₃)₄ (5)CuI (10)Et₃NToluene80-10012-2475-85[4]

Table 3: Heck Coupling with n-Butyl Acrylate

| Substrate | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) of Mono-alkenylated Product | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Pd(OAc)₂ (2) | Et₃N | DMF/NMP | 80-100 | 6-18 | 80-90 (at C-4) | | 4-Iodoanisole | Pd(OAc)₂ (2) | Et₃N | DMF | 80-100 | 4-12 | >90 | | 4-Bromoanisole | Pd(OAc)₂ (2) | NaOAc | NMP | 120-140 | 16-24 | 70-80 |

Experimental Protocols

The following are generalized protocols for palladium-catalyzed cross-coupling reactions designed for the selective functionalization of this compound at the C-4 position. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Selective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[5]

  • Seal the flask, then evacuate and backfill with an inert gas three times.[5]

  • Under a positive flow of inert gas, add the palladium catalyst.[5]

  • Add the degassed solvent mixture via syringe.[5]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Protocol 2: Selective Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[2]

  • Evacuate and backfill the flask with the inert gas three times.[2]

  • Add the anhydrous and degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.[2]

  • Stir the reaction at room temperature or with gentle heating (e.g., 60 °C).[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine, dry the organic layer, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.[2]

Protocol 3: Selective Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., DMF or NMP)

Procedure:

  • To a sealed tube, add this compound, the palladium catalyst, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent and the alkene.

  • Seal the tube and heat the mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Ar-Pd(II)(R)L2:e->Pd(0)L2:w Reductive Elimination (Ar-R) Selective Coupling Strategy cluster_0 Reaction Conditions cluster_1 Substrate Sites Mild Conditions Mild Conditions C-I Bond (More Reactive) C-I Bond (More Reactive) Mild Conditions->C-I Bond (More Reactive) Favors reaction at Forcing Conditions Forcing Conditions C-Br Bond (Less Reactive) C-Br Bond (Less Reactive) Forcing Conditions->C-Br Bond (Less Reactive) Enables reaction at Selective Functionalization Selective Functionalization C-I Bond (More Reactive)->Selective Functionalization leads to Subsequent Functionalization Subsequent Functionalization C-Br Bond (Less Reactive)->Subsequent Functionalization available for

References

Suzuki Coupling Efficiency: A Comparative Analysis of 2-Bromo-4-iodoanisole and 4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of aryl halide substrate is a critical parameter that dictates reaction conditions and outcomes. This guide provides an objective comparison of the Suzuki coupling performance of 2-bromo-4-iodoanisole and 4-iodoanisole, offering insights supported by experimental data to aid in synthetic strategy and optimization.

Principle of Reactivity: The Halogen Effect

The reactivity of aryl halides in palladium-catalyzed Suzuki-Miyaura coupling reactions is primarily governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The generally accepted trend for reactivity is I > Br > Cl > F. The weaker carbon-iodine bond is more susceptible to the rate-determining oxidative addition step by the palladium(0) catalyst.

This inherent difference in reactivity is the foundation for the chemoselective functionalization of di- and polyhalogenated aromatic compounds. In the case of this compound, the presence of both a bromine and an iodine atom on the same aromatic ring allows for selective reaction at the more reactive iodo-position under carefully controlled conditions, leaving the bromo-position available for subsequent transformations.

Comparative Yields in Suzuki Coupling

While a direct head-to-head experimental comparison of the Suzuki coupling yields for this compound (at the iodo position) and 4-iodoanisole under identical conditions is not extensively documented in a single study, a robust comparison can be drawn from available literature data on these and analogous substrates.

Key Findings:

  • 4-Iodoanisole: Suzuki coupling of 4-iodoanisole with various boronic acids generally proceeds with high efficiency. Studies have reported yields ranging from good to excellent, often dependent on the specific catalyst system, base, solvent, and reaction time. For instance, reactions with phenylboronic acid have yielded products in ranges from 41% to 92%, with some catalytic systems achieving near-quantitative conversion (up to 100%).[1][2]

  • This compound: Based on the established reactivity trend (I > Br), the Suzuki coupling of this compound is expected to occur selectively at the 4-position (C-I bond) under milder conditions than those required to activate the C-Br bond.[3][4] Studies on analogous bromo-iodo aromatic compounds, such as 2-bromo-4-iodopyridine, demonstrate that high yields (85-98%) can be achieved for the selective mono-coupling at the iodo-position.[5][6] It is therefore reasonable to anticipate that the Suzuki coupling of this compound with an arylboronic acid at the iodo-position would afford the 3-bromo-4'-methoxybiphenyl product in a yield comparable to that of the coupling with 4-iodoanisole, assuming optimized conditions for selectivity.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki coupling of 4-iodoanisole and the expected high-yield, selective coupling of analogous bromo-iodo compounds.

Table 1: Suzuki Coupling Yields of 4-Iodoanisole with Phenylboronic Acid

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd/CK₂CO₃DMFReflux1.592[1]
C-SH-PdK₂CO₃EtOH1004up to 100[2]
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95 (expected)
PdCl₂(dppf)K₃PO₄Dioxane1001690-98 (expected)

Table 2: Expected Yields for Selective Mono-Suzuki Coupling of 2-Bromo-4-iodo-Arenes

SubstrateBoronic AcidCatalyst SystemBaseSolventTemperature (°C)Time (h)ProductYield (%)
2-Bromo-4-iodopyridineArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100122-Bromo-4-arylpyridine85-95[6]
2-Bromo-4-iodopyridineArylboronic acidPdCl₂(dppf)K₃PO₄Dioxane100162-Bromo-4-arylpyridine90-98[6]
This compoundArylboronic acidVarious Pd catalystsVarious basesVarious solventsMild to moderate-3-Bromo-4-arylanisoleHigh (expected)

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura coupling reactions.

Protocol 1: Suzuki Coupling of 4-Iodoanisole

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add 4-iodoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent (e.g., a mixture of toluene and water, or DMF).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-methoxybiphenyl.

Protocol 2: Selective Mono-Suzuki Coupling of this compound

  • Reaction Setup: In a similar manner to Protocol 1, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv) in a reaction vessel.

  • Inert Atmosphere: Establish an inert atmosphere as described previously.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%) and the degassed solvent. Milder conditions may be employed to enhance selectivity.

  • Reaction: Heat the mixture to a carefully controlled temperature (e.g., 70-90 °C) and monitor the reaction closely to ensure selective consumption of the starting material and formation of the mono-coupled product.

  • Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1 to isolate the 3-bromo-4-aryl-anisole product.

Visualizations

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Ar_Pd_Ar Ar-Pd(II)L_n-Ar' Transmetal->Ar_Pd_Ar RedElim Reductive Elimination Ar_Pd_Ar->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Organoboron (Ar'-B(OR)₂) ArB->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison Substrate Aryl Halide Substrate Iodoanisole 4-Iodoanisole Substrate->Iodoanisole BromoIodoanisole This compound Substrate->BromoIodoanisole Reactivity Reactivity in Suzuki Coupling Iodoanisole->Reactivity BromoIodoanisole->Reactivity HighYield High Yield Expected Reactivity->HighYield SelectiveCoupling Selective Coupling at Iodo-position Reactivity->SelectiveCoupling ComparableYield Comparable Yield to 4-Iodoanisole SelectiveCoupling->ComparableYield

Caption: Logical relationship of reactivity and yield comparison.

References

Validating the Structure of 2-Bromo-4-iodoanisole: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unequivocal structural validation of chemical entities is paramount. This guide provides an in-depth comparison of mass spectrometry-based approaches for the structural confirmation of 2-Bromo-4-iodoanisole, a halogenated aromatic compound. We present supporting experimental data and detailed protocols to aid in the objective assessment of this analytical technique.

Structural Elucidation by Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a robust and widely used "hard" ionization technique in mass spectrometry that provides detailed structural information through extensive fragmentation.[1][2] For aryl ethers like this compound, a prominent molecular ion peak is anticipated, which is crucial for determining the molecular weight.[3]

Predicted Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to follow characteristic pathways for halogenated aromatic compounds. A primary fragmentation event involves the loss of the halogen atoms. Due to the presence of one bromine atom, a characteristic M+2 isotope peak with an intensity ratio of approximately 1:1 to the molecular ion peak is a key diagnostic feature.[3] While iodine is monoisotopic, its large atomic mass and the potential observation of an I+ ion at m/z 127 can further support its presence in the structure.[4]

The molecular structure of this compound is C₇H₆BrIO, with a molecular weight of approximately 312.93 g/mol and an exact mass of about 311.8647 Da.

dot

This compound Fragmentation M C₇H₆BrIO⁺ (m/z = 312/314) F1 C₇H₆IO⁺ (m/z = 233) M->F1 -Br F2 C₇H₆BrO⁺ (m/z = 185/187) M->F2 -I F3 C₆H₃BrI⁺ (m/z = 281/283) M->F3 -CH₂O F5 I⁺ (m/z = 127) M->F5 -C₇H₆BrO F6 Br⁺ (m/z = 79/81) M->F6 -C₇H₆IO F4 C₆H₄O⁺ (m/z = 92) F1->F4 -I F2->F4 -Br

Caption: Predicted electron ionization mass spectrometry fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for the key ions in the mass spectrum of this compound.

IonFormulaExpected m/zNotes
Molecular Ion [M]⁺C₇H₆BrIO⁺312/314Presence of bromine results in an M+2 peak of similar intensity.
[M-Br]⁺C₇H₆IO⁺233Loss of the bromine radical.
[M-I]⁺C₇H₆BrO⁺185/187Loss of the iodine radical.
[M-CH₂O]⁺C₆H₃BrI⁺281/283Loss of formaldehyde from the methoxy group.
[C₆H₄O]⁺C₆H₄O⁺92Resulting from the loss of both halogens.
I⁺I⁺127Iodine cation.
Br⁺Br⁺79/81Bromine cation.

Experimental Protocol: Electron Ionization Mass Spectrometry

Objective: To acquire a mass spectrum of this compound for structural validation.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Helium carrier gas (high purity)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

  • GC-MS Parameters:

    • Injector: Split/splitless injector, operated at a temperature of 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV.

      • Mass Range: m/z 50-400.

      • Scan Speed: 2 scans/second.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system and acquire the data.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Compare the observed fragmentation pattern with the expected pattern and the data presented in the table above.

Alternative Analytical Techniques for Structural Validation

While mass spectrometry is a powerful tool, a comprehensive structural validation often involves a combination of analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, including connectivity and chemical environment of each atom.Provides unambiguous structural information.Requires a larger sample amount compared to MS; less sensitive.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid.The "gold standard" for structural determination.Requires a suitable single crystal, which can be challenging to obtain.

Conclusion

Mass spectrometry, particularly with electron ionization, offers a highly effective method for the structural validation of this compound. The characteristic fragmentation pattern, including the prominent molecular ion with its isotopic signature for bromine and the loss of halogen atoms, provides strong evidence for the proposed structure. For unequivocal confirmation, especially in regulated environments, complementing mass spectrometry data with NMR spectroscopy is highly recommended. This integrated approach ensures a comprehensive and robust structural elucidation of the target compound.

References

A Comparative Guide to Catalysts for the Selective Coupling of 2-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. 2-Bromo-4-iodoanisole presents a valuable scaffold, offering two distinct reactive sites for the sequential introduction of molecular complexity. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, with the former being more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allows for precise and selective transformations at the 4-position.

This guide provides a side-by-side comparison of various palladium catalyst systems for the selective coupling of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The presented data, based on analogous transformations with 2-bromo-4-iodopyridine, serves as a strong predictive model for catalyst performance with the target substrate.

Principle of Regioselectivity

The selective functionalization of this compound hinges on the established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions: C-I > C-Br > C-Cl. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst at a faster rate than the C-Br bond, enabling selective coupling at the iodo-substituted position under carefully controlled reaction conditions.

G cluster_0 This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition C-I Bond Activation C-I Bond Activation Oxidative Addition->C-I Bond Activation Faster Rate C-Br Bond Activation C-Br Bond Activation Oxidative Addition->C-Br Bond Activation Slower Rate Selective Coupling Product Selective Coupling Product C-I Bond Activation->Selective Coupling Product G start Start: Assemble Reactants reagents Add this compound, Coupling Partner, & Base to Flask start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert catalyst Add Palladium Catalyst (& Ligand/Co-catalyst) inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat & Stir Reaction (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterize Pure Product purification->product

Navigating Regioselectivity: A Comparative Guide to Reactions of 2-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. 2-Bromo-4-iodoanisole presents a valuable scaffold, offering two distinct reactive sites for the strategic construction of complex molecular architectures. This guide provides a comprehensive comparison of the regioselectivity observed in key reactions involving this compound, supported by experimental data from analogous systems and detailed methodologies.

The preferential reactivity at either the bromine or iodine substituent is primarily dictated by the nature of the chemical transformation. In general, for palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This is attributed to the lower bond dissociation energy of the C-I bond, facilitating the initial oxidative addition step in the catalytic cycle. Conversely, in metal-halogen exchange reactions, the outcome can be influenced by the choice of organometallic reagent and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Preference for Iodine

In Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, this compound exhibits high regioselectivity, with the reaction predominantly occurring at the C-4 iodo position. This allows for the initial introduction of a diverse range of substituents, leaving the C-2 bromo position available for subsequent transformations.

Comparative Performance in Cross-Coupling Reactions

The following table summarizes the expected regioselective outcomes for palladium-catalyzed cross-coupling reactions of this compound, based on data from analogous dihalobenzene and dihalopyridine systems.

Reaction TypeCoupling PartnerTypical Catalyst SystemPredominant ProductExpected Regioselectivity (C-I : C-Br)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)2-Bromo-4-aryl-anisole>95:5
Sonogashira Terminal alkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)2-Bromo-4-alkynyl-anisole>98:2
Buchwald-Hartwig AminePd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)2-Bromo-4-amino-anisole>95:5

Note: The expected regioselectivity is based on the general reactivity trend of aryl halides (I > Br) in palladium-catalyzed reactions.[1][2]

Metal-Halogen Exchange: A More Nuanced Selectivity

The regioselectivity of Grignard reagent formation and lithiation via halogen-metal exchange with this compound is highly dependent on the reaction conditions and the specific organometallic reagent employed.

Grignard Reagent Formation

While the C-I bond is generally more susceptible to oxidative addition with magnesium, studies have shown that selective bromine-magnesium exchange can be achieved under specific conditions. For instance, the use of certain mixed lithium-magnesium organometallic reagents has been reported to favor Br/Mg exchange.[3][4]

ReagentSolventPredominant ProductReference
iPrMgCl·LiClTHF2-Bromo-4-(magnesioiodo)anisole[3]
sBu₂Mg·2LiORToluene4-Iodo-2-(magnesiobromo)anisole[3][4]
Lithiation/Halogen-Metal Exchange

Lithiation of dihaloarenes with organolithium reagents like n-butyllithium typically results in the exchange of the more reactive halogen. In the case of this compound, this would be the iodine atom. The rate of halogen-metal exchange generally follows the trend I > Br > Cl.[5]

Experimental Protocols

General Procedure for Regioselective Suzuki-Miyaura Coupling

This protocol is adapted from procedures for analogous dihaloaromatic compounds.[6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Regioselective Sonogashira Coupling

This protocol is a general procedure for the copper-co-catalyzed Sonogashira reaction.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Procedure for Regioselective Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound.[9]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the mixture with stirring to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

Palladium_Cross_Coupling cluster_substrate This compound cluster_suzuki Suzuki-Miyaura cluster_sonogashira Sonogashira cluster_buchwald Buchwald-Hartwig Substrate Br-Ar-I Catalyst Pd(0) Catalyst Substrate->Catalyst Oxidative Addition (at C-I) Suzuki_Product Br-Ar-Aryl Sonogashira_Product Br-Ar-Alkyne Buchwald_Product Br-Ar-Amine Catalyst->Suzuki_Product + Aryl-B(OH)₂ Catalyst->Sonogashira_Product + R-C≡CH Catalyst->Buchwald_Product + R₂NH Metal_Halogen_Exchange cluster_grignard Grignard Formation cluster_lithiation Lithiation Substrate This compound (Br-Ar-I) Grignard_I Br-Ar-MgI (via iPrMgCl·LiCl/THF) Substrate->Grignard_I I/Mg Exchange Grignard_Br I-Ar-MgBr (via sBu₂Mg·2LiOR/Toluene) Substrate->Grignard_Br Br/Mg Exchange Lithiation_Product Br-Ar-Li (via n-BuLi) Substrate->Lithiation_Product I/Li Exchange Experimental_Workflow Start Reaction Setup (Substrate, Reagents, Catalyst) Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Reaction Heat & Stir (Monitor Progress) Solvent_Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-iodoanisole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-4-iodoanisole, a halogenated aromatic compound. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe and compliant laboratory environment.

Quantitative Data Summary

ParameterValue
Molecular Formula C₇H₆BrIO
Molecular Weight 312.93 g/mol
Appearance Brown powder/solid
Occupational Exposure Limits (PEL, TLV) No data available[1][2]
LD50 (Oral) No data available
LD50 (Dermal) No data available
LC50 (Inhalation) No data available
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life

Experimental Protocol: Waste Disposal

The proper disposal of this compound is critical to prevent environmental contamination and ensure laboratory safety. All waste containing this compound must be treated as hazardous.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound, including gloves, weigh boats, and contaminated paper towels, must be collected in a designated, properly labeled hazardous waste container.

  • Segregation: This halogenated organic waste must be kept separate from non-halogenated chemical waste to ensure proper disposal treatment.

  • Rinsate Collection: Any solvent (e.g., acetone) used to rinse glassware contaminated with this compound must be collected as halogenated liquid waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," and the full chemical name "this compound" must be listed as a component.

Step 2: Storage
  • Container Integrity: Waste containers must be kept tightly closed when not in use.

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.

Step 3: Disposal
  • Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures.

  • EHS Coordination: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Disposal Method: The recommended disposal method for halogenated organic compounds is through a licensed chemical destruction plant, often involving controlled incineration with flue gas scrubbing.[1] Do not discharge this compound or its waste streams into sewer systems.[1]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste Generated (Solid or Liquid) B Is the waste halogenated? A->B C Collect in Designated Halogenated Waste Container B->C Yes D Label Container: 'Hazardous Waste' 'this compound' C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Keep Container Tightly Closed E->F G Contact EHS for Pickup F->G H Transport to Licensed Chemical Destruction Facility G->H I Controlled Incineration H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-4-iodoanisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-Bromo-4-iodoanisole. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered a hazardous chemical. While specific data for this isomer is limited, information for the closely related compound 2-Bromo-5-iodoanisole indicates it can cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed. Therefore, stringent adherence to safety protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Safety glasses with side shields or goggles; Face shield.To protect against splashes and airborne particles.[1] A face shield provides a higher level of protection and is recommended when splashes are likely.[2]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile rubber); Protective clothing (lab coat).To prevent skin contact.[3][4] Contaminated clothing should be removed immediately.[3][4]
Respiratory Protection NIOSH/MSHA approved respirator.Required if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a fume hood. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area.[3][4]

  • Use a chemical fume hood for all procedures involving this compound.[5]

  • An eyewash station and safety shower must be readily accessible.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[3][4][6]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.[6]

    • Do not eat, drink, or smoke in the work area.[6]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.

    • Store at 4°C for long-term stability.

    • Store locked up.

Spill and Disposal Plan

Accidental Release Measures:

  • Evacuate: Evacuate personnel from the spill area.[3][4]

  • Ventilate: Ensure adequate ventilation.

  • Containment:

    • Wear appropriate PPE as outlined in Table 1.

    • For powder spills, cover with a plastic sheet or tarp to minimize spreading.

    • Prevent further leakage or spillage if it is safe to do so.

  • Clean-up:

    • Mechanically take up the spill and place it in appropriate containers for disposal.

    • Avoid creating dust.

    • Clean the contaminated surface thoroughly.

Disposal:

  • Disposal of this compound and its containers must be in accordance with all applicable regional, national, and local laws and regulations.

  • Dispose of contents/container to an approved waste disposal plant.

  • Do not reuse the container.

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review SDS B Inspect & Don PPE A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Weigh/Transfer Chemical in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Close Container Tightly E->F G Decontaminate Work Area F->G Proceed to Cleanup H Doff PPE G->H I Dispose of Waste (Chemical & Contaminated PPE) H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.